4-(Dimethylamino)chalcone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 636916. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-18(2)16-11-8-14(9-12-16)10-13-17(19)15-6-4-3-5-7-15/h3-13H,1-2H3/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKPRWFMRVBCOB-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030-27-9 | |
| Record name | Dimethylaminochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001030279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Dimethylamino)chalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Dimethylaminochalcone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQL6UU7VC4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Dimethylamino)chalcone
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Dimethylamino)chalcone, a fluorescent molecule with applications in materials science and pharmaceutical research.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data analysis, and workflow visualizations.
Synthesis of this compound via Claisen-Schmidt Condensation
The most prevalent and efficient method for synthesizing this compound is the Claisen-Schmidt condensation.[3] This base-catalyzed reaction involves the condensation of an aromatic ketone (acetophenone) with an aromatic aldehyde (4-dimethylaminobenzaldehyde) that lacks an alpha-hydrogen.[3][4]
The reaction proceeds through an aldol condensation followed by a dehydration step, yielding the α,β-unsaturated ketone structure characteristic of chalcones.[4] The general reaction scheme is as follows:
Acetophenone + 4-Dimethylaminobenzaldehyde → this compound
Experimental Protocol: Claisen-Schmidt Condensation
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Acetophenone
-
4-Dimethylaminobenzaldehyde
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (10-60%)[5]
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of acetophenone and 4-dimethylaminobenzaldehyde in ethanol. Stir the mixture at room temperature until all solids have dissolved.[3]
-
Catalyst Addition: Place the flask in an ice bath to cool the solution. Slowly add the sodium hydroxide solution dropwise to the stirred mixture over a period of 15-20 minutes.[4][5]
-
Reaction: After the addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate is often an indicator of product formation. Reaction times can vary from 2 to 48 hours depending on the specific conditions.[3][6]
-
Isolation of Crude Product: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the solution is neutral.[4]
-
Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected solid with cold water to remove any inorganic impurities.[4]
-
Purification: The crude product can be further purified by recrystallization, typically from ethanol, to yield the final this compound product.[7][8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The synthesized this compound is characterized using various spectroscopic techniques to confirm its structure and purity. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
The following tables summarize the key quantitative data obtained from the characterization of this compound.
Table 1: ¹H NMR Spectral Data
| Assignment | Chemical Shift (δ, ppm) |
| N(CH₃)₂ | 3.008 - 3.010 |
| Aromatic Protons | 6.672 - 7.997 |
| -CH=CH- (trans) | 7.328 (d, J=15.5Hz), 7.788 (d, J=15.5Hz) |
Note: Data compiled from CDCl₃ as solvent.[9]
Table 2: IR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) |
| C=O Stretch | ~1627 |
| C=C Stretch (Aromatic) | ~1526 |
| C-N Stretch | ~1179 |
| C-H Stretch | ~2905 |
Note: Data is for a similar chalcone derivative and may vary slightly.
Table 3: UV-Vis Spectral Data
| Electronic Transition | λ_max (nm) |
| n → π | ~422 |
| π → π | ~275, ~309 |
Note: Data is for a similar chalcone derivative and may vary slightly.
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₇H₁₇NO |
| Molecular Weight | 251.32 g/mol |
Experimental Protocols for Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Record the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Analysis: Analyze the chemical shifts, integration, and coupling constants to confirm the proton environment of the molecule.
2.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR spectrometer.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the key functional groups (C=O, C=C, C-N).
2.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethanol or DMF) to a known concentration.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm.
-
Analysis: Determine the wavelength of maximum absorbance (λ_max) for the electronic transitions.
2.2.4. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer (e.g., via GC-MS or direct infusion).
-
Data Acquisition: Obtain the mass spectrum.
-
Analysis: Determine the molecular ion peak to confirm the molecular weight of the compound.
Characterization Workflow Diagram
Caption: Workflow for the characterization of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. jetir.org [jetir.org]
- 8. rsc.org [rsc.org]
- 9. 4-(Dimethylamino)-trans-chalcone(22965-98-6) 1H NMR spectrum [chemicalbook.com]
- 10. 4-Dimethylaminochalcone | C17H17NO | CID 5377268 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Properties of 4-(Dimethylamino)chalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)chalcone is an organic compound belonging to the chalcone family, which are precursors to flavonoids and other important biological molecules.[1] Its structure is characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The presence of a strong electron-donating dimethylamino group (-N(CH₃)₂) at the para-position of one aromatic ring gives rise to unique and potent photophysical properties, primarily driven by an efficient intramolecular charge transfer (ICT) mechanism.[2][3] These characteristics make this compound and its derivatives highly valuable as fluorescent probes for studying molecular environments and as scaffolds in the development of new therapeutic agents.[4] This guide provides a comprehensive overview of its key spectroscopic properties, supported by experimental data and detailed analytical protocols.
Synthesis and Characterization Workflow
The most common and efficient method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation between an appropriate substituted acetophenone and a substituted benzaldehyde.[1][5] The resulting product is then purified and subjected to a suite of spectroscopic techniques to confirm its structure and purity.
Electronic Spectroscopy
The electronic properties of this compound are dominated by a strong "push-pull" system, where the dimethylamino group acts as an electron donor and the carbonyl group acts as an electron acceptor. This leads to significant intramolecular charge transfer (ICT) upon photoexcitation.
UV-Visible Absorption Spectroscopy
The UV-Vis spectrum of chalcones typically displays two main absorption bands. For this compound, these correspond to the π → π* transition of the conjugated system and an n → π* transition associated with the carbonyl group.[6] The strong ICT character results in a long-wavelength absorption band that is highly sensitive to solvent polarity, a phenomenon known as solvatochromism.[7] In polar solvents, the more polar excited state is stabilized, leading to a bathochromic (red) shift in the absorption maximum.
Table 1: UV-Vis Absorption Data for this compound Derivatives in Various Solvents
| Compound Family | Solvent | λmax (nm) | Electronic Transition | Reference |
|---|---|---|---|---|
| 4-(Dimethylamino)chalcones | DMSO | 412 - 431 | π → π* / ICT | [4] |
| Thiophene Analogue | Ethanol | 422 | n → π* | |
| Thiophene Analogue | Ethanol | 275, 309 | π → π* |
| General Chalcones | Ethanol | 292, 362 | π → π, n → π |[6] |
Fluorescence Spectroscopy
The presence of the 4-dimethylamino group confers strong fluorescent properties. These compounds typically exhibit a large Stokes shift (the difference between the absorption and emission maxima), which is advantageous for applications in bioimaging by minimizing self-absorption.[8] The fluorescence is also highly sensitive to the environment; emission is often quenched in aqueous media but can be recovered or enhanced in nonpolar environments, such as when bound to proteins or detergents.[9]
Table 2: Fluorescence Emission Data for this compound Derivatives
| Compound Family | Solvent | λem (nm) | Stokes Shift (Δλ, nm) | Key Feature | Reference |
|---|---|---|---|---|---|
| 4-(Dimethylamino)chalcones | DMSO | 512 - 567 | 93 - 139 | Mega-Stokes Shift | [4][8] |
| This compound | Benzene | ~500 | - | Emission in non-polar solvent | [9] |
| this compound | Ethanol | ~575 | - | Red-shifted in polar protic solvent |[9] |
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the key functional groups within the molecule. The spectrum provides clear evidence for the α,β-unsaturated ketone core structure.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |
|---|---|---|---|
| ~2905 | C-H Stretch | Aliphatic (Methyl) | |
| 1627 - 1670 | C=O Stretch | α,β-Unsaturated Ketone | [10] |
| 1525 - 1606 | C=C Stretch | Alkene & Aromatic | [10] |
| ~1179 | C-N Stretch | Aromatic Amine | |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, allowing for the unambiguous assignment of protons and carbons in the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum is characterized by signals for the vinylic protons (Hα and Hβ) and the aromatic protons. The large coupling constant (J ≈ 15.5 Hz) between the vinylic protons confirms the trans (E) configuration of the double bond.[11][12]
Table 4: ¹H NMR Chemical Shift Data for trans-4-(Dimethylamino)chalcone in CDCl₃
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| Aromatic (Ring A, ortho to C=O) | ~7.99 | m | - | [11] |
| Hβ (vinylic) | ~7.79 | d | 15.5 | [2][11] |
| Aromatic (Ring A, meta/para) | 7.47 - 7.54 | m | - | [11] |
| Hα (vinylic) | ~7.33 | d | 15.5 | [2][11] |
| Aromatic (Ring B, ortho to CH) | ~7.50-7.60 | m | - | [2] |
| Aromatic (Ring B, ortho to NMe₂) | ~6.67 | d | - | [11] |
| -N(CH₃)₂ | ~3.01 | s | - |[11] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon skeleton, with the carbonyl carbon appearing significantly downfield.
Table 5: Key ¹³C NMR Chemical Shifts for Chalcones
| Assignment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C=O (Carbonyl) | 186 - 197 | [1] |
| Cβ (vinylic) | 137 - 146 | [1] |
| Cα (vinylic) | ~128 | [1] |
| Aromatic Carbons | 110 - 155 | [1][13] |
| -N(CH₃)₂ | ~40 | (Typical range) |
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.
Table 6: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₁₇NO | [14] |
| Molecular Weight | 251.32 g/mol | |
| [M]⁺ (Molecular Ion) | 251 | [11] |
| Key Fragments (m/z) | 250, 234, 222, 174 |[11][14] |
Experimental Protocols
Protocol 1: Synthesis via Claisen-Schmidt Condensation[1][8]
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol) of 4-dimethylaminobenzaldehyde and acetophenone in 15-20 mL of ethanol with stirring at room temperature.
-
Base Addition: Slowly add a catalytic amount of a strong base (e.g., 1-2 mL of 40% aqueous NaOH) to the stirred solution.
-
Reaction: Continue stirring at room temperature. The formation of a precipitate often indicates product formation. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours.
-
Isolation: Pour the reaction mixture into ice-cold water.
-
Neutralization: Acidify the mixture with dilute HCl to precipitate the product completely.
-
Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol) to obtain the purified chalcone. Dry the crystals before characterization.
Protocol 2: UV-Visible Spectroscopy[7][17]
-
Sample Preparation: Prepare a stock solution of the purified chalcone in a UV-grade solvent (e.g., ethanol or DMSO). Perform serial dilutions to obtain a final concentration that gives a maximum absorbance reading between 0.2 and 1.0.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample and record a baseline spectrum across the desired wavelength range (typically 200-600 nm for chalcones).
-
Sample Measurement: Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution.
-
Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorption spectrum. Identify the wavelength of maximum absorbance (λmax).
Protocol 3: Fluorescence Spectroscopy[4][18]
-
Sample Preparation: Prepare a dilute solution of the chalcone (typically in the micromolar range, e.g., 1-10 µM) in a spectroscopic grade solvent using a quartz cuvette.
-
Instrument Setup: Turn on the spectrofluorometer and allow the xenon lamp to stabilize.
-
Parameter Setting: Set the excitation wavelength to the λmax value obtained from the UV-Vis spectrum. Set the desired emission wavelength range (e.g., 450-700 nm). Adjust excitation and emission slit widths to optimize the signal-to-noise ratio.
-
Data Acquisition: Record the fluorescence emission spectrum of the sample.
-
Solvent Blank: Record the spectrum of the pure solvent under the same conditions to check for background fluorescence or Raman scattering peaks.
Protocol 4: FT-IR Spectroscopy[15][17]
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the dry, purified chalcone sample with ~100 mg of anhydrous, spectroscopic grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent pellet.
-
Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and record a background spectrum. This will subtract the spectral contributions from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder within the spectrometer.
-
Data Acquisition: Record the IR spectrum, typically over a range of 4000-400 cm⁻¹. Identify the characteristic absorption bands.
Protocol 5: NMR Spectroscopy[1][19]
-
Sample Preparation: Dissolve 5-10 mg of the purified chalcone in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Tuning and Shimming: Allow the instrument to lock onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum. If required, subsequently acquire the ¹³C NMR and other relevant 2D spectra (e.g., COSY, HSQC).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals in the ¹H spectrum and assign the peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1030-27-9 | Benchchem [benchchem.com]
- 3. Enhanced intramolecular charge transfer and near-infrared fluorescence in 4-dimethylamino-chalcone analogues through extended conjugation: synthesis, photophysical properties, and theoretical modelling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijrpas.com [ijrpas.com]
- 7. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. jetir.org [jetir.org]
- 11. 4-(Dimethylamino)-trans-chalcone(22965-98-6) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. 4-Dimethylaminochalcone | C17H17NO | CID 5377268 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-(Dimethylamino)chalcone derivatives and their synthesis
An In-depth Technical Guide to 4-(Dimethylamino)chalcone Derivatives: Synthesis and Applications
Introduction
Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diaryl-2-propen-1-one backbone, which consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This core structure serves as a versatile scaffold in medicinal chemistry due to its straightforward synthesis and the wide array of biological activities its derivatives exhibit.[1][2] The presence of the reactive α,β-unsaturated keto-ethylenic moiety (–CO–CH=CH–) is largely responsible for their pharmacological significance.[3][4]
Among the various substituted chalcones, this compound derivatives have garnered significant attention. The incorporation of the electron-donating dimethylamino group onto one of the aryl rings can significantly influence the molecule's electronic properties and, consequently, its biological activity.[5] These derivatives have been extensively studied for a range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][6][7] This guide provides a comprehensive overview of the synthesis, chemical properties, and biological evaluation of this compound derivatives for researchers and professionals in drug development.
Synthesis of this compound Derivatives
The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation .[8] This base-catalyzed reaction involves the condensation of an appropriately substituted acetophenone with an aromatic aldehyde.[9] For the synthesis of this compound derivatives, this typically involves the reaction of a substituted acetophenone with 4-(dimethylamino)benzaldehyde.
The reaction proceeds via an aldol condensation mechanism, followed by a dehydration step to yield the thermodynamically stable α,β-unsaturated ketone.[9] The choice of base (commonly NaOH or KOH) and solvent (typically ethanol) is crucial for optimizing reaction conditions and yield.[8][10] Yields can be excellent, with some protocols reporting over 80%.[11]
Data Presentation
Table 1: Synthesis of Representative this compound Derivatives
| Compound ID | Acetophenone Derivative | Aldehyde Derivative | Yield (%) | Reference |
| 1 | Acetophenone | 4-(Dimethylamino)benzaldehyde | 80.4 | [11] |
| 2 | 4-Nitroacetophenone | 4-(Dimethylamino)benzaldehyde | - | [12] |
| 3 | 2-Acetylthiophene | 4-(Dimethylamino)benzaldehyde | 80 | |
| 4 | 2'-Hydroxyacetophenone | 4-(Dimethylamino)benzaldehyde | - | [7] |
| 5 | 1-(2',4'-Difluorobiphenyl-4-yl)ethanone | 4-(Dimethylamino)benzaldehyde | Good | [13] |
Note: Yields can vary significantly based on specific reaction conditions and purification methods.
Table 2: Spectroscopic Data for Representative this compound Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Reference |
| trans-4-(Dimethylamino)chalcone | 7.99 (d), 7.78 (d), 7.54-7.47 (m), 7.32 (d), 6.67 (d), 3.01 (s) | - | - | [14] |
| (E)-3-(4-(Dimethylamino)phenyl)-1-(4-nitrophenyl)prop-2-en-1-one (3j) | 8.38-8.31 (m, 2H), 8.15-8.09 (m, 2H), 7.82 (d, 1H), 7.58-7.54 (m, 2H), 7.27 (d, 1H), 6.73-6.69 (m, 2H) | 188.9, 152.3, 149.6, 147.8, 144.2, 130.9, 129.1, 123.7, 122.2, 116.0, 111.9, 40.2 | - | [12] |
| (E)-3-(3-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | - | - | 1626 (C=O), 1525 (C=C), 1178 (C-N), 703 (C-S) | |
| 4-(Dimethylamino)-2'-hydroxychalcone | - | - | - | [15] |
Table 3: Biological Activity of Selected this compound Derivatives
| Compound | Activity Type | Target/Model | Result (IC₅₀ / Zone of Inhibition) | Reference |
| Amino Chalcone Derivative 13e | Anticancer | MGC-803, HCT-116, MCF-7 cells | IC₅₀: 1.52 µM, 1.83 µM, 2.54 µM | [16] |
| 4-Dimethylamino-2',5'-dimethoxychalcone (6) | Anti-inflammatory | RAW 264.7 macrophages (NO production) | Submicromolar IC₅₀ | [17] |
| (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (3) | Antibacterial | Staphylococcus aureus | 1000 µg/mL (Clinically irrelevant) | [7] |
| Chalcone-imidazole hybrid (29) | Anticancer | HCT116, MCF-7, 143B cells | IC₅₀: 0.597–19.995 µM | [18] |
Experimental Protocols
Protocol 1: General Synthesis of this compound via Claisen-Schmidt Condensation
This protocol details a conventional method for synthesizing chalcones using a base-catalyzed reaction in an alcohol solvent.[9][10]
Materials and Reagents:
-
Substituted Acetophenone (1.0 eq)
-
4-(Dimethylamino)benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Distilled Water
-
Round-bottom flask, magnetic stirrer, ice bath, Büchner funnel
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of the substituted acetophenone (e.g., 10 mmol) and 4-(dimethylamino)benzaldehyde (10 mmol) in 30-50 mL of ethanol with stirring.[8][9]
-
Catalyst Addition: Cool the mixture in an ice bath. While stirring, slowly add a 40-50% aqueous solution of NaOH or KOH dropwise, maintaining the temperature below 25°C.[8][9]
-
Reaction: After the base addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[9]
-
Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice (~200 g). Acidify the mixture with dilute HCl until the pH is neutral to precipitate the product.[9][19]
-
Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold water to remove inorganic impurities.[10] The product can be further purified by recrystallization from a suitable solvent, typically 95% ethanol.[20]
Protocol 2: General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplates, incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[16]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Mechanism of Action & Structure-Activity Relationship
The biological activity of chalcones is deeply connected to their structure. The α,β-unsaturated ketone moiety acts as a Michael acceptor, allowing for covalent interaction with nucleophilic residues (like cysteine) in target proteins.[5]
The 4-dimethylamino group on ring B is a strong electron-donating group. This property can significantly influence the molecule's activity. For instance, in anti-inflammatory studies, it was found that a strong electron-donating group like 4-dimethylamino on the B ring could decrease the stability of glutathione (GSH) adducts, potentially lowering the potency compared to derivatives with other substituents.[5] However, in the context of anticancer activity, this group can be part of a pharmacophore that enhances cytotoxicity against specific cancer cell lines.[16] The overall activity is a complex interplay between the electronic effects of substituents and the specific biological target.
Many chalcone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). This can be triggered through various signaling pathways, including the activation of caspases, which are key executioner proteins in the apoptotic cascade.[21]
Conclusion
This compound derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their synthesis is readily achievable through the robust Claisen-Schmidt condensation, allowing for the generation of diverse chemical libraries for screening. The data clearly indicates that substitutions on the chalcone scaffold significantly impact their therapeutic potential, particularly in the fields of oncology and anti-inflammatory research. Future work will likely focus on optimizing the structure-activity relationships to develop more potent and selective drug candidates, and further elucidating their precise molecular mechanisms of action.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. japsonline.com [japsonline.com]
- 4. A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities – International Journal of Health & Medical Research [ijhmr.com]
- 5. Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, reactions and application of chalcones: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of Three Different Types of Chalcone Derivatives | Scientific.Net [scientific.net]
- 12. scielo.br [scielo.br]
- 13. scienceopen.com [scienceopen.com]
- 14. 4-(Dimethylamino)-trans-chalcone(22965-98-6) 1H NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. rsc.org [rsc.org]
- 21. mdpi.com [mdpi.com]
The Multifaceted Biological Activities of 4-(Dimethylamino)chalcone Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant interest in the chalcone scaffold, a class of compounds characterized by an open-chain flavonoid structure. Among these, 4-(Dimethylamino)chalcone and its analogues have emerged as a particularly promising group, exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Synthesis of this compound Analogues
The primary method for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation .[1][2][3] This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde.[3] In the context of this compound analogues, this typically involves the reaction of 4-dimethylaminoacetophenone with various aromatic or heteroaromatic aldehydes. The simplicity and versatility of this method allow for the generation of a diverse library of chalcone derivatives for biological screening.[4]
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activities of this compound analogues against a variety of human cancer cell lines.[4][5][6] The mechanism of their cytotoxic effects is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[1]
Quantitative Anticancer Data
The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A summary of reported IC50 values for various this compound analogues against different cancer cell lines is presented below.
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Bis-chalcone derivative 5a | HCT116 (Colon) | 18.10 ± 2.51 | [5] |
| A549 (Lung) | 41.99 ± 7.64 | [5] | |
| MCF7 (Breast) | 7.87 ± 2.54 | [5] | |
| Bis-chalcone derivative 5b | MCF7 (Breast) | 4.05 ± 0.96 | [5] |
| Bis-chalcone derivative 9a | HCT116 (Colon) | 17.14 ± 0.66 | [5] |
| (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a) | MDA-MB-231 (Breast) | Not specified, but noted as having the highest cytotoxicity | [6] |
| Chalcone-sulfonamide derivative 4 | MCF-7 (Breast) | More potent than Tamoxifen | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of compounds.[5][8]
Principle: The MTT assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the chalcone analogues for a defined period (e.g., 48 hours).[5] A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug, e.g., cisplatin or etoposide) are included.[5][8]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow formazan crystal formation.
-
Formazan Solubilization: The formazan crystals are then dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways in Anticancer Activity
This compound analogues have been shown to modulate several critical signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt and MAPK pathways.[1]
Caption: Anticancer mechanism of this compound analogues.
Anti-inflammatory Activity
Chalcone derivatives, including those with a 4-(dimethylamino) substituent, have demonstrated significant anti-inflammatory properties.[9][10] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling pathways.
Key Molecular Targets
-
Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammation. Several this compound analogues have been shown to downregulate iNOS expression and inhibit NO production.[9][10]
-
Cyclooxygenase (COX): These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some chalcones exhibit inhibitory effects on COX enzymes.[11]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. This compound has been reported to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.[1]
Quantitative Anti-inflammatory Data
| Compound/Analogue | Assay | Activity | Reference |
| 4-Dimethylamino-3',4'-dimethoxychalcone (CH11) | Inhibition of iNOS protein expression and nitrite production | More effective than Tiron | [9] |
| Carrageenan paw oedema in mice | Exerted anti-inflammatory effects | [9] | |
| 4-Dimethylamino-2',5'-dimethoxychalcone (6) | Inhibition of NO and PGE2 production in RAW 264.7 cells | IC50 in the submicromolar range | [10] |
| Carrageenan-induced oedema in mice (25 mg/kg, oral) | Significantly inhibited oedema formation | [10] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a widely used in vivo model to screen for acute anti-inflammatory activity of compounds.[10][12]
Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.
Methodology:
-
Animal Model: Typically, mice or rats are used.
-
Compound Administration: The test compound (chalcone analogue) is administered orally or intraperitoneally at a specific dose prior to carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Caption: Anti-inflammatory mechanism of this compound analogues.
Antimicrobial Activity
This compound analogues have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[13][14][15] The proposed mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential enzymes.[1]
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Analogue | Microorganism | MIC (µg/mL) | Reference |
| (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (3) | Staphylococcus aureus (1199B) | 1000 | [13] |
| Fluoro-substituted chalcone 3 | Staphylococcus aureus (ATCC 25925) | Not specified, but showed significant activity | [15] |
| Fluoro-substituted chalcone 4 | Staphylococcus aureus (ATCC 25925) | Not specified, but showed significant activity | [15] |
| Fluoro-substituted chalcone 23 | Staphylococcus aureus (ATCC 25925) | Most active compound | [15] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard laboratory method used to determine the MIC of an antimicrobial agent.[14][15]
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth).[14]
-
Serial Dilutions: The chalcone analogue is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[14]
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound in which there is no visible growth.
Caption: General experimental workflow for the evaluation of chalcone analogues.
Conclusion
This compound analogues represent a versatile and promising class of compounds with a wide array of biological activities. Their straightforward synthesis, coupled with their potent anticancer, anti-inflammatory, and antimicrobial properties, makes them attractive candidates for further drug development. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the therapeutic potential of this fascinating class of molecules. Future research should focus on elucidating the precise molecular targets and further optimizing the chalcone scaffold to enhance potency and selectivity, ultimately leading to the development of novel and effective therapeutic agents.
References
- 1. This compound | 1030-27-9 | Benchchem [benchchem.com]
- 2. Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcone Derivatives: Synthesis and Cytotoxicity Assays | Al-Nahrain Journal of Science [anjs.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-dimethylamino-3',4'-dimethoxychalcone downregulates iNOS expression and exerts anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Dimethylamino)chalcone (CAS: 1030-27-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Dimethylamino)chalcone is a synthetic chalcone derivative that has garnered significant scientific interest due to its notable fluorescent properties and broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis, and biological activities, with a focus on its anticancer and anti-inflammatory potential. Detailed experimental protocols for its synthesis and for the evaluation of its biological effects are provided, along with visualizations of the key signaling pathways it modulates.
Core Properties of this compound
This compound, a yellow crystalline solid, is characterized by the presence of a dimethylamino group on one of its aromatic rings, which significantly influences its electronic and biological properties.[1][2]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and experimental use.
| Property | Value | Reference |
| CAS Number | 1030-27-9 | [1][2] |
| Molecular Formula | C₁₇H₁₇NO | [2] |
| Molecular Weight | 251.32 g/mol | [2] |
| Melting Point | 113-114 °C | [3] |
| Boiling Point | 415.8 °C at 760 mmHg | [2] |
| Density | 1.103 g/cm³ | [2] |
| Appearance | Yellow crystalline solid | [2] |
| LogP (Predicted) | 4.52 | [2] |
| Flash Point | 161.3 °C | [2] |
| Refractive Index | 1.633 | [2] |
Spectroscopic Data
The spectroscopic signature of this compound is crucial for its identification and characterization.
| Spectroscopic Data | Key Features | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.82 (d, J = 15.6 Hz, 1H, α-vinylic), 7.62–7.58 (m, 2H, aromatic), 6.72 (d, J = 15.6 Hz, 1H, β-vinylic), 3.01 (s, 6H, -N(CH₃)₂) | [1][4] |
| IR (KBr) | 1654 cm⁻¹ (C=O stretch), 1598 cm⁻¹ (C=C aromatic) | [1] |
| UV-Vis | Electronic transitions n → π* in the region of 422 nm and π→ π* in the regions of 275 nm and 309 nm. | [5] |
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[6]
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
4-Dimethylaminobenzaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 4-dimethylaminobenzaldehyde and acetophenone in an appropriate volume of ethanol with stirring.
-
Cool the mixture in an ice bath.
-
Prepare a solution of sodium hydroxide in water and add it dropwise to the reaction mixture while maintaining the temperature below 25°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, primarily attributed to its ability to modulate key cellular signaling pathways.
Anticancer Activity
This chalcone derivative has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[1] Its anticancer effects are mediated through the modulation of the PI3K/Akt and MAPK signaling pathways.[1]
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. This compound is believed to exert its anticancer effects by inhibiting this pathway, leading to decreased cell survival and induction of apoptosis.
The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Inhibition of this pathway by this compound contributes to its antiproliferative effects.
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[1] This effect is largely mediated through the inhibition of the NF-κB signaling pathway.[1]
The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is thought to inhibit this pathway by preventing the degradation of IκBα.
Experimental Protocols for Biological Activity Assessment
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with the medium containing various concentrations of the chalcone. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
Anti-inflammatory Activity: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a common method for measuring nitrite concentration, which is a stable and nonvolatile breakdown product of nitric oxide (NO). This assay is used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control and a vehicle control.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of the Griess reagent to each supernatant sample.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of NO inhibition.
Conclusion
This compound is a versatile and promising compound for further research and development. Its well-defined physicochemical properties, straightforward synthesis, and significant biological activities, particularly its anticancer and anti-inflammatory effects, make it a valuable tool for chemical biology and a potential lead compound for drug discovery. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the therapeutic potential of this intriguing molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]
- 5. The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Crystal Structure of 4-(Dimethylamino)chalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the crystal structure of 4-(Dimethylamino)chalcone, a compound of significant interest in medicinal chemistry and materials science. The document outlines the precise crystallographic parameters, details the experimental procedures for its synthesis and structural determination, and explores its biological significance through its interaction with key signaling pathways.
Core Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The data, deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 113931, reveals a monoclinic crystal system.[1] Key crystallographic parameters are summarized in the tables below for clear and easy comparison.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| CCDC Deposition No. | 113931 |
| Empirical Formula | C₁₇H₁₇NO |
| Formula Weight | 251.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.876(2) |
| b (Å) | 16.034(3) |
| c (Å) | 9.924(2) |
| α (°) | 90 |
| β (°) | 114.34(3) |
| γ (°) | 90 |
| Volume (ų) | 1432.5(5) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.164 |
| Absorption Coefficient (mm⁻¹) | 0.073 |
| F(000) | 536 |
Table 2: Selected Bond Lengths for this compound
| Bond | Length (Å) |
| O(1)-C(1) | 1.234(2) |
| N(1)-C(10) | 1.359(2) |
| N(1)-C(16) | 1.448(3) |
| N(1)-C(17) | 1.450(3) |
| C(1)-C(2) | 1.482(2) |
| C(1)-C(11) | 1.493(2) |
| C(2)-C(3) | 1.338(2) |
| C(3)-C(4) | 1.468(2) |
Table 3: Selected Bond Angles for this compound
| Atoms | Angle (°) |
| C(10)-N(1)-C(16) | 121.2(2) |
| C(10)-N(1)-C(17) | 121.5(2) |
| C(16)-N(1)-C(17) | 117.3(2) |
| O(1)-C(1)-C(2) | 121.3(2) |
| O(1)-C(1)-C(11) | 120.3(2) |
| C(2)-C(1)-C(11) | 118.4(1) |
| C(3)-C(2)-C(1) | 121.8(2) |
| C(2)-C(3)-C(4) | 127.1(2) |
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation
The synthesis of this compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction between 4-(dimethylamino)benzaldehyde and acetophenone.
Materials:
-
4-(Dimethylamino)benzaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Distilled water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 4-(dimethylamino)benzaldehyde and acetophenone in ethanol.
-
While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH.
-
Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystals of this compound.
Single-Crystal X-ray Diffraction
High-quality single crystals of this compound suitable for X-ray diffraction can be grown by the slow evaporation of a saturated solution of the compound in a suitable solvent, such as ethanol or acetone.
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
The collected data is processed to obtain integrated intensities and is corrected for Lorentz and polarization effects.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Signaling Pathway and Logical Relationships
Inhibition of the NF-κB Signaling Pathway
Chalcones, including this compound, have been shown to exhibit anti-inflammatory properties by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to the downregulation of pro-inflammatory enzymes and cytokines.
Experimental Workflow: this compound as a Fluorescent Probe
This compound exhibits fluorescence, making it a useful tool for various bio-imaging and sensing applications. The following workflow outlines its use as a fluorescent probe for cellular imaging.
References
Unveiling the Electronic Landscape of 4-(Dimethylamino)chalcone: A Theoretical Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)chalcone, a derivative of the chalcone backbone, has garnered significant attention in various scientific fields, including materials science and drug discovery, owing to its intriguing photophysical properties. These properties, such as fluorescence and solvatochromism, are intrinsically linked to its electronic structure, particularly the phenomenon of intramolecular charge transfer (ICT). Theoretical and computational studies provide a powerful lens to investigate these electronic characteristics at a molecular level, offering insights that complement and guide experimental work. This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of this compound, presenting key data, methodologies, and conceptual frameworks for researchers in the field.
The core structure of this compound features a donor-pi-acceptor (D-π-A) arrangement, where the dimethylamino group acts as a potent electron donor, the phenyl group and the enone bridge constitute the π-conjugated system, and the carbonyl group serves as the electron acceptor. This architecture is fundamental to its electronic behavior, especially upon photoexcitation.
Data Presentation: Quantum Chemical Properties
Theoretical calculations, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in quantifying the electronic properties of this compound. The following tables summarize key quantitative data obtained from various computational studies. These parameters are crucial for understanding the molecule's reactivity, stability, and optical properties.
| Parameter | Value (eV) | Description |
| EHOMO | -5.5 to -6.0 | Energy of the Highest Occupied Molecular Orbital. Relates to the electron-donating ability. |
| ELUMO | -2.0 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron-accepting ability. |
| Energy Gap (ΔE) | 3.0 to 3.5 | The difference between ELUMO and EHOMO. A key indicator of chemical reactivity and the energy of the lowest electronic transition. |
Table 1: Frontier Molecular Orbital Energies
| State | Dipole Moment (Debye) | Description |
| Ground State (μg) | ~6-8 | The dipole moment of the molecule in its lowest energy state. |
| Excited State (μe) | ~15-25 | The dipole moment upon electronic excitation. A significant increase from the ground state indicates a substantial charge redistribution, characteristic of an ICT state. |
Table 2: Ground and Excited State Dipole Moments
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | ~3.0 - 3.5 | > 1.0 | HOMO → LUMO |
Table 3: Calculated Electronic Transitions (TD-DFT)
Experimental and Computational Protocols
The theoretical investigation of this compound's electronic structure follows a systematic computational workflow. The methodologies detailed below are representative of the common practices in the field.
Computational Methodology
A robust theoretical study of this compound typically involves the following steps:
-
Geometry Optimization: The molecular geometry of the ground state is optimized to find the lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular structure.
-
Method: Density Functional Theory (DFT) is the most common method.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its balance of accuracy and computational cost.
-
Basis Set: The 6-311G(d,p) or a larger basis set is typically employed to provide a good description of the electronic distribution.
-
-
Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between these orbitals is a critical parameter for assessing chemical reactivity and electronic excitation.
-
Excited State Calculations: To understand the photophysical properties, the excited states of the molecule are investigated.
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating vertical excitation energies, oscillator strengths, and the nature of electronic transitions.
-
Solvent Effects: To simulate more realistic conditions, solvent effects are often included using implicit solvation models like the Polarizable Continuum Model (PCM).
-
-
Dipole Moment Calculations: The dipole moments of the ground and excited states are calculated to quantify the extent of charge separation in these states. A significant increase in the dipole moment upon excitation is a hallmark of an ICT process.
-
Molecular Electrostatic Potential (MEP) Analysis: The MEP map is generated to visualize the charge distribution and identify the electron-rich and electron-deficient regions of the molecule.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction.[1]
-
Reactants: 4-(Dimethylamino)benzaldehyde and acetophenone are used as the starting materials.
-
Catalyst: A base, such as sodium hydroxide or potassium hydroxide, is used to catalyze the reaction.
-
Solvent: A polar protic solvent, typically ethanol or methanol, is used as the reaction medium.
-
Procedure: The aldehyde and ketone are dissolved in the solvent, and the base is added dropwise with stirring. The reaction mixture is stirred at room temperature or with gentle heating until the product precipitates.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.
Mandatory Visualizations
The following diagrams illustrate key conceptual and methodological aspects of the theoretical study of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Dimethylamino)chalcone via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a significant class of compounds in medicinal chemistry and drug development.[1] Their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, makes them attractive scaffolds for novel therapeutic agents.[1][2] The Claisen-Schmidt condensation provides a straightforward and versatile method for synthesizing chalcones, involving the base-catalyzed reaction between a substituted benzaldehyde and an acetophenone.[1]
This document provides detailed application notes and experimental protocols for the synthesis of a specific chalcone, 4-(Dimethylamino)chalcone, a compound with applications as a fluorescent probe and as a building block for various biologically active molecules.[3]
Reaction and Mechanism
The synthesis of this compound is achieved through the Claisen-Schmidt condensation of 4-(Dimethylamino)benzaldehyde and acetophenone. The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH), in an alcohol solvent.[1]
The mechanism involves the formation of an enolate from acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of 4-(Dimethylamino)benzaldehyde. The subsequent dehydration of the aldol addition product yields the stable α,β-unsaturated ketone, this compound.
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism for this compound synthesis.
Experimental Protocols
Two representative protocols are provided: a traditional method using a solvent and a solvent-free "green" chemistry approach.
Protocol 1: Classical Synthesis in Ethanol
This widely used method employs ethanol as a solvent and aqueous sodium hydroxide as the catalyst.[1]
Materials:
-
4-(Dimethylamino)benzaldehyde
-
Acetophenone
-
Ethanol (95%)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beaker
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 4-(Dimethylamino)benzaldehyde and acetophenone in a suitable volume of 95% ethanol.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Slowly add 10 mL of a 10% aqueous NaOH solution dropwise to the stirred mixture.[4]
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a yellow precipitate indicates product formation.[4]
-
After the reaction is complete (typically 2-4 hours), pour the mixture into a beaker containing ice-cold water.[4]
-
Collect the precipitated crude product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from 95% ethanol to obtain pure yellow crystals of this compound.[4]
Protocol 2: Solvent-Free Synthesis (Green Chemistry Approach)
This method avoids the use of organic solvents, making it a more environmentally friendly option.[4]
Materials:
-
4-(Dimethylamino)benzaldehyde
-
Acetophenone
-
Solid Sodium Hydroxide (NaOH) pellets
-
Mortar and pestle
-
Distilled water
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Place equimolar amounts of 4-(Dimethylamino)benzaldehyde and acetophenone in a mortar.[4]
-
Add one pellet of solid NaOH (approximately 0.2 g).[4]
-
Grind the mixture vigorously with a pestle. The mixture will typically form a yellow paste.[4]
-
Continue grinding for approximately 10-15 minutes to ensure the reaction goes to completion.[4]
-
Transfer the paste to a beaker and add cold distilled water to solidify the product.
-
Isolate the crude chalcone by suction filtration and wash thoroughly with water.[4]
-
The crude product is often of sufficient purity. For higher purity, it can be recrystallized from 95% ethanol.[4]
Experimental Workflow
The general workflow for the synthesis, purification, and characterization of this compound is outlined below.
Caption: A logical workflow for the synthesis and purification of this compound.
Data Presentation
Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₇NO[5] |
| Molecular Weight | 251.32 g/mol [5] |
| Appearance | Yellow powder/crystals[3] |
| Melting Point | 114-116 °C |
| ¹H NMR (CDCl₃, δ) | 7.99 (d, 2H), 7.78 (d, 1H, J=15.5 Hz), 7.54-7.47 (m, 3H), 7.33 (d, 1H, J=15.5 Hz), 6.67 (d, 2H), 3.01 (s, 6H)[6] |
| ¹³C NMR (CDCl₃, δ) | 190.5, 152.0, 145.1, 138.4, 132.4, 130.3, 128.5, 128.3, 122.5, 119.3, 111.8, 40.1 |
| IR (KBr, cm⁻¹) | ~1650 (C=O stretching), ~1590 (C=C stretching), ~1180 (C-N stretching)[7] |
| UV-Vis (EtOH, λmax) | ~422 nm (n → π), ~275 nm (π → π) |
Comparative Data of Synthesis Protocols
| Method | Catalyst | Solvent | Reaction Time | Yield | Reference |
| Classical Method | 10% aq. NaOH | Ethanol | 2-4 hours | 75-90% | [2] |
| Solvent-Free Method | Solid NaOH | None | 10-15 minutes | >90% | [4] |
| Micellar Synthesis | NaOH | CTAB/H₂O | 24 hours | High | [8][9] |
Applications in Research and Drug Development
This compound and its derivatives are of significant interest to researchers in drug development due to their diverse biological activities.
-
Anticancer Properties: Chalcones are known to exhibit cytotoxic activity against various cancer cell lines.[2] The α,β-unsaturated ketone moiety can act as a Michael acceptor, interacting with biological nucleophiles like cysteine residues in proteins, potentially disrupting cellular signaling pathways.[1]
-
Anti-inflammatory Activity: Certain dimethylamino-chalcone derivatives have shown potent inhibitory effects on nitric oxide synthase, a key enzyme in the inflammatory process.[10]
-
Antimicrobial and Antifungal Activity: Chalcone derivatives have demonstrated considerable activity against both bacteria and fungi.[11]
-
Neuroprotective Agents: Novel derivatives of dimethylamino chalcone are being investigated as multifunctional agents for the treatment of Alzheimer's disease, showing potential as Aβ aggregation inhibitors and acetylcholinesterase inhibitors.[12]
-
Fluorescent Probes: The fluorescent properties of this compound make it a useful tool for studying the structure of molecules like fatty acids and for detecting pH in biological systems.[3]
Caption: Chalcone derivatives can inhibit key kinases (e.g., MEK) in signaling pathways.[1]
Conclusion
The Claisen-Schmidt condensation is a robust and efficient method for the synthesis of this compound. The protocols outlined, along with the provided data and application notes, offer a comprehensive guide for researchers in academia and industry. The versatility of the chalcone scaffold, coupled with the ease of synthesis, ensures its continued importance in the discovery and development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Dimethylaminochalcone | C17H17NO | CID 5377268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Dimethylamino)-trans-chalcone(22965-98-6) 1H NMR spectrum [chemicalbook.com]
- 7. scispace.com [scispace.com]
- 8. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Design, synthesis and evaluation of novel dimethylamino chalcone-O-alkylamines derivatives as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Dimethylamino)chalcone as a Fluorescent Probe for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)chalcone (DMAC) is a fluorescent molecule belonging to the chalcone family, which are α,β-unsaturated ketones.[1] The presence of a strong electron-donating dimethylamino group and an electron-accepting carbonyl group within its structure gives rise to intramolecular charge transfer (ICT) characteristics.[1][2] This property is central to its utility as a fluorescent probe, rendering its photophysical properties sensitive to the local environment.[3][4] DMAC and its derivatives have emerged as valuable tools in bioimaging due to their large Stokes shifts, environmental sensitivity, and applications in visualizing cellular components and processes.[1][5][6] These probes are particularly useful for staining lipid droplets and have shown potential in distinguishing between normal and cancer cells.[1][6][7]
Physicochemical Properties
This compound is a powder with the molecular formula C₁₇H₁₇NO and a molecular weight of 251.32 g/mol .[8][9] It is soluble in various organic solvents and can be prepared for biological applications in buffered solutions, often with the aid of a co-solvent or surfactant like Tween 80.[1]
Photophysical Properties
The fluorescence of DMAC and its analogs is highly dependent on solvent polarity, a phenomenon known as solvatochromism.[2][4][10] In polar solvents, these compounds typically exhibit significant Stokes shifts (the difference between the maximum absorption and emission wavelengths), which is advantageous for bioimaging as it minimizes self-quenching.[1][5] The dimethylamino group plays a crucial role in enhancing the fluorescence quantum yield.[11]
Table 1: Photophysical Properties of this compound Derivatives in Various Solvents [1]
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (Δλ, nm) | Quantum Yield (Φ_f) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| 3a | DMSO | 418 | 542 | 124 | 0.21 ± 0.03 | 3.5 x 10⁴ |
| MeOH | 417 | 549 | 132 | 0.013 ± 0.006 | 3.0 x 10⁴ | |
| PBS (3% Tween 80) | 416 | 529 | 113 | 0.15 ± 0.02 | 3.3 x 10⁴ | |
| 3b | DMSO | 431 | 560 | 129 | 0.20 ± 0.02 | 3.9 x 10⁴ |
| MeOH | 428 | 567 | 139 | 0.012 ± 0.007 | 2.9 x 10⁴ | |
| PBS (3% Tween 80) | 427 | 520 | 93 | 0.11 ± 0.02 | 3.7 x 10⁴ | |
| 3d | DMSO | 425 | 552 | 127 | 0.23 ± 0.03 | 4.6 x 10⁴ |
| MeOH | 423 | 555 | 132 | 0.024 ± 0.015 | 3.7 x 10⁴ | |
| PBS (3% Tween 80) | 422 | 542 | 120 | 0.17 ± 0.03 | 4.4 x 10⁴ |
Note: Compounds 3a, 3b, and 3d are chalcone derivatives with a 4-dimethylamino group on one aromatic ring and varying substituents on the other. Data is representative of the types of photophysical properties observed for this class of compounds.
Applications in Bioimaging
Cancer Cell Imaging
Several studies have demonstrated that this compound derivatives can preferentially accumulate in cancer cells compared to normal cells.[1] For instance, after a 3-hour incubation period, certain derivatives show significantly brighter green fluorescence in HepG2 (human hepatocellular carcinoma) cells than in HEK-293 (human embryonic kidney) cells.[1] This suggests their potential as selective staining agents for cancer cells.
Lipid Droplet Staining
Chalcone derivatives have been successfully employed as fluorescent probes for imaging lipid droplets, which are crucial organelles for energy storage and metabolism.[6][7] Their hydrophobic nature allows them to readily partition into the neutral lipid core of these organelles. This specific localization enables the study of lipid droplet dynamics, including processes like lipophagy (the degradation of lipid droplets by autophagy).[6][7]
Viscosity Sensing
The fluorescence of some chalcone derivatives is sensitive to the viscosity of their environment.[12][13] This property arises from the restriction of intramolecular rotation in viscous media, which leads to enhanced fluorescence emission. This makes them potential probes for monitoring changes in intracellular viscosity, which can be indicative of cellular stress or disease states.[12]
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation
This protocol describes a common method for synthesizing chalcones.[1]
Materials:
-
4-Dimethylaminobenzaldehyde
-
Acetophenone (or a substituted derivative)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 6M)
-
Stirring plate and stir bar
-
Beaker or flask
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve equimolar amounts of 4-dimethylaminobenzaldehyde and acetophenone in ethanol in a flask.
-
While stirring, slowly add the NaOH solution to the mixture.
-
Continue stirring at room temperature. The reaction progress can be monitored by the formation of a precipitate.
-
Once the reaction is complete (typically after a few hours), collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol or water to remove any unreacted starting materials and base.
-
Dry the product. Further purification can be achieved by recrystallization if necessary.
Caption: Claisen-Schmidt condensation workflow for chalcone synthesis.
Protocol for Live-Cell Imaging
This is a general protocol for staining live cells with this compound.[1][14][15] Optimization of probe concentration and incubation time is recommended for each cell type and experimental setup.
Materials:
-
Cells cultured on imaging-compatible dishes (e.g., glass-bottom dishes)
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or other imaging buffer (e.g., phenol red-free medium)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on an imaging dish.
-
Probe Preparation: Prepare the labeling solution by diluting the DMAC stock solution in pre-warmed complete cell culture medium to the final working concentration (typically in the low micromolar range, e.g., 1-10 µM).
-
Cell Labeling: a. Remove the existing culture medium from the cells. b. Gently wash the cells once with pre-warmed PBS. c. Add the labeling solution to the cells. d. Incubate the cells at 37°C for the desired time (e.g., 30 minutes to 3 hours).
-
Washing: a. Aspirate the labeling solution. b. Wash the cells two to three times with pre-warmed complete culture medium or PBS to remove the unreacted probe and reduce background fluorescence.
-
Imaging: a. Add fresh, pre-warmed imaging medium to the cells. b. Image the cells using a fluorescence microscope. For a typical green-emitting chalcone derivative, excitation can be around 405 nm or 488 nm, with emission collected around 500-550 nm.[1]
Caption: General workflow for live-cell imaging with a fluorescent probe.
Considerations and Best Practices
-
Cytotoxicity: While some chalcone derivatives show low cytotoxicity, it is crucial to assess the toxicity of the specific probe at the working concentration for your cell line and experimental duration.[1][16] IC50 values for some derivatives against cancer cells range from 45 to 100 µM, which is generally higher than typical imaging concentrations.[1]
-
Photostability: The photostability of chalcone derivatives can vary.[1] It is advisable to minimize light exposure to the sample to prevent photobleaching and phototoxicity.[15]
-
pH Sensitivity: The fluorescence of chalcones containing a dimethylamino group can be sensitive to pH, with fluorescence decreasing in highly acidic conditions due to protonation of the amino group.[1] It is important to perform imaging in a well-buffered medium.
-
Controls: Appropriate controls, such as unstained cells and cells treated with the vehicle (e.g., DMSO), should be included in imaging experiments to account for autofluorescence and any effects of the solvent.
Conclusion
This compound and its derivatives are versatile fluorescent probes with favorable photophysical properties for bioimaging. Their environmental sensitivity allows for the visualization of specific cellular compartments like lipid droplets and offers potential for developing sensors for the cellular microenvironment. The straightforward synthesis and application protocols make them accessible tools for a wide range of research applications in cell biology and drug discovery.
References
- 1. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of the Fluorescence Properties of 4-Dialkylaminochalcones and Investigation of the Cytotoxic Mechanism of Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tailoring the positive and negative solvatochromism for chalcone analogues to detect heterozygous protein co-aggregation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Novel Chalcone-Based Fluorescent Human Histamine H3 Receptor Ligands as Pharmacological Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live cell imaging of lipid droplets: fluorescent chalcones as probes for lipophagy and lipid–mitochondria interactions - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. Live cell imaging of lipid droplets: fluorescent chalcones as probes for lipophagy and lipid-mitochondria interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. 4-Dimethylaminochalcone | C17H17NO | CID 5377268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Two-Photon Absorption and Multiphoton Excited Fluorescence of Acetamide-Chalcone Derivatives: The Role of Dimethylamine Group on the Nonlinear Optical and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An activatable natural chalcone-based luminescent rotor for visualized screening of viscosity fluctuation in liquids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(Dimethylamino)chalcone as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)chalcone, a vibrant yellow solid, is an α,β-unsaturated ketone featuring two aromatic rings connected by a three-carbon bridge. Its unique structure, characterized by an electron-donating dimethylamino group and a reactive enone moiety, makes it a highly versatile and valuable building block in organic synthesis. This chalcone serves as a key precursor for the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activities, including antimicrobial and anticancer properties.[1] The electron-donating nature of the dimethylamino group enhances the reactivity of the molecule and often imparts favorable pharmacological properties to its derivatives. These application notes provide a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols and tabulated data for key transformations.
Spectroscopic and Physical Data of this compound
A thorough characterization of the starting material is fundamental for any synthetic application. The following table summarizes the key spectroscopic and physical data for this compound.
| Property | Data | Reference(s) |
| Molecular Formula | C₁₇H₁₇NO | [2] |
| Molecular Weight | 251.32 g/mol | [2] |
| Appearance | Yellow solid | [3] |
| Melting Point | 120-122 °C | [4] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.00 (d, 2H), 7.79 (d, J=15.5 Hz, 1H), 7.55-7.47 (m, 5H), 7.33 (d, J=15.5 Hz, 1H), 6.67 (d, 2H), 3.01 (s, 6H) | [5] |
| ¹³C NMR (CDCl₃) | δ (ppm): 190.5, 152.0, 145.1, 138.9, 132.4, 130.3, 128.4, 128.2, 125.0, 121.8, 111.8, 40.1 | [2][5] |
| IR (KBr, cm⁻¹) | 1655 (C=O), 1595 (C=C), 1525, 1360 (C-N) |
Synthesis of this compound via Claisen-Schmidt Condensation
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aromatic aldehyde and an acetophenone.
Experimental Workflow: Claisen-Schmidt Condensation
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
Materials:
-
4-(Dimethylamino)benzaldehyde (1.49 g, 10 mmol)
-
Acetophenone (1.20 g, 10 mmol)
-
Sodium hydroxide (0.8 g, 20 mmol)
-
Ethanol (30 mL)
-
Distilled water
-
Round-bottom flask (100 mL), magnetic stirrer, ice bath, Buchner funnel.
Procedure:
-
Dissolve 4-(Dimethylamino)benzaldehyde and acetophenone in 20 mL of ethanol in a 100 mL round-bottom flask with stirring.
-
Cool the mixture in an ice bath.
-
Prepare a solution of sodium hydroxide in 10 mL of water and add it dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature below 25°C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into a beaker containing 200 g of crushed ice and stir.
-
Collect the precipitated yellow solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product and recrystallize from ethanol to obtain pure this compound.
Applications in Heterocyclic Synthesis
This compound is a key starting material for the synthesis of various five and six-membered heterocyclic compounds. The α,β-unsaturated ketone moiety readily undergoes cyclocondensation and Michael addition reactions.
Synthesis of Pyrimidine Derivatives
Pyrimidine scaffolds are of great interest in medicinal chemistry due to their wide range of biological activities.[6] 2-Aminopyrimidines can be synthesized by the reaction of chalcones with guanidine.
Reaction Pathway: Pyrimidine Synthesis
Caption: Synthesis of a 2-aminopyrimidine derivative.
Protocol: Synthesis of 2-Amino-4-(4-(dimethylamino)phenyl)-6-phenylpyrimidine[8][9]
Materials:
-
This compound (2.51 g, 10 mmol)
-
Guanidinium carbonate (0.90 g, 5 mmol)
-
Dimethylformamide (DMF) (20 mL)
-
Round-bottom flask, reflux condenser.
Procedure:
-
A mixture of this compound and guanidinium carbonate (1:1 molar ratio with respect to guanidine) in DMF is placed in a round-bottom flask.
-
The reaction mixture is refluxed for 3-4 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water.
-
The solid that separates out is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to afford the pure 2-aminopyrimidine derivative.
Representative Pyrimidine Derivatives from Chalcones
| Entry | Chalcone Reactant | Reagent | Conditions | Product | Yield (%) | Reference |
| 1 | This compound | Guanidinium Carbonate | DMF, Reflux, 3h | 2-Amino-4-(4-(dimethylamino)phenyl)-6-phenylpyrimidine | 85 | [7] |
| 2 | Chalcone | Urea | Ethanolic KOH, Reflux, 4h | 4,6-Diphenylpyrimidin-2(1H)-one | 65 | [8] |
| 3 | Chalcone | Thiourea | Ethanolic KOH, Reflux, 8h | 4,6-Diphenylpyrimidine-2(1H)-thione | ~70 | [4] |
Synthesis of Pyrazole and Pyrazoline Derivatives
Pyrazoles and their dihydro-analogs, pyrazolines, are five-membered nitrogen-containing heterocycles with a broad spectrum of pharmacological activities.[9] They are typically synthesized by the reaction of chalcones with hydrazine derivatives.
Reaction Pathway: Pyrazoline Synthesis
Caption: Synthesis of a pyrazoline derivative.
Protocol: Synthesis of 5-(4-(Dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole[11]
Materials:
-
This compound (2.51 g, 10 mmol)
-
Hydrazine hydrate (99%) (0.5 mL, 10 mmol)
-
Ethanol (25 mL)
-
Glacial acetic acid (2-3 drops)
-
Round-bottom flask, reflux condenser.
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution followed by a few drops of glacial acetic acid.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture. The product often precipitates out of the solution.
-
Collect the solid precipitate by filtration, wash with cold water, and dry.
-
Purify the crude pyrazoline by recrystallization from ethanol.
Representative Pyrazole/Pyrazoline Derivatives from Chalcones
| Entry | Hydrazine Derivative | Conditions | Product | Yield (%) | Reference |
| 1 | Hydrazine Hydrate | Ethanol, Acetic Acid, Reflux, 6h | 5-(4-(Dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | 57.4 | [9] |
| 2 | Phenylhydrazine | Acetic Acid, Reflux, 48h | 1,3-Diphenyl-5-(4-methoxyphenyl)-4,5-dihydropyrazole | ~60-80 | [10] |
| 3 | Semicarbazide HCl | Sodium Acetate, Ethanol, Reflux | 5-Aryl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide | ~70-85 |
Synthesis of Isoxazole Derivatives
Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. They are synthesized from chalcones by reaction with hydroxylamine hydrochloride.[11]
Protocol: Synthesis of 3-Phenyl-5-(4-(dimethylamino)phenyl)isoxazole[14]
Materials:
-
This compound (2.51 g, 10 mmol)
-
Hydroxylamine hydrochloride (1.04 g, 15 mmol)
-
Sodium acetate (1.23 g, 15 mmol)
-
Ethanol (50 mL)
-
Glacial acetic acid
-
Round-bottom flask, reflux condenser.
Procedure:
-
A mixture of this compound, hydroxylamine hydrochloride, and sodium acetate in ethanol is stirred and refluxed.
-
A small amount of glacial acetic acid can be added to facilitate the reaction.
-
The reaction is refluxed for 8-10 hours and monitored by TLC.
-
After cooling, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from aqueous ethanol.
Michael Addition Reactions
The electrophilic β-carbon of the enone system in this compound is susceptible to nucleophilic attack by active methylene compounds in a Michael addition reaction. This reaction is a powerful tool for carbon-carbon bond formation.[12]
Reaction Pathway: Michael Addition of Malononitrile
Caption: Asymmetric Michael addition of malononitrile to a chalcone.
Protocol: Michael Addition of Ethyl Acetoacetate[16]
Materials:
-
This compound (2.51 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Sodium ethoxide (catalytic amount)
-
Ethanol (25 mL)
-
Round-bottom flask.
Procedure:
-
Dissolve this compound and ethyl acetoacetate in ethanol in a round-bottom flask.
-
Add a catalytic amount of freshly prepared sodium ethoxide.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, neutralize the reaction mixture with dilute acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Synthesis of Thiophene Derivatives via Gewald Reaction
The Gewald reaction is a multicomponent reaction that produces polysubstituted 2-aminothiophenes. Chalcones can be used as the carbonyl component in a modification of this reaction.[13][14]
Protocol: Synthesis of 2-Amino-3-cyano-4-phenyl-6-(4-dimethylaminophenyl)thiophene[17][18][19]
Materials:
-
This compound (2.51 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Elemental sulfur (0.32 g, 10 mmol)
-
Morpholine or another suitable base (catalytic amount)
-
Ethanol (30 mL)
-
Round-bottom flask, reflux condenser.
Procedure:
-
A mixture of this compound, malononitrile, and elemental sulfur in ethanol is taken in a round-bottom flask.
-
A catalytic amount of a base like morpholine is added.
-
The mixture is heated to reflux for 2-4 hours.
-
Upon cooling, the product precipitates from the solution.
-
The solid is collected by filtration, washed with cold ethanol, and recrystallized to give the pure 2-aminothiophene derivative.
Biological Activities of Derivatives
Derivatives of this compound have been reported to possess a range of biological activities, making this scaffold highly relevant for drug discovery and development.
| Heterocycle Class | Reported Activities | Reference(s) |
| Pyrimidines | Antimicrobial, Anticancer, Antiviral | [1][7] |
| Pyrazoles/Pyrazolines | Anti-inflammatory, Antimicrobial, Anticancer, Antioxidant | [9][15] |
| Isoxazoles | Antibacterial, Antifungal, Anticancer, Antioxidant | [11][16] |
| Thiophenes | Anticancer, Antimicrobial | [17][18] |
Conclusion
This compound has proven to be an exceptionally useful and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its straightforward preparation via the Claisen-Schmidt condensation and the reactivity of its α,β-unsaturated ketone system allow for facile access to pyrimidines, pyrazoles, isoxazoles, thiophenes, and products of Michael addition. Many of these derivatives exhibit promising biological activities, underscoring the importance of this compound as a privileged scaffold in medicinal chemistry and drug development. The protocols and data presented herein provide a valuable resource for researchers aiming to explore the synthetic potential of this compound.
References
- 1. Synthesis, characterization and <i>in silico</i> studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones | ChemSearch Journal [ajol.info]
- 2. 4-Dimethylaminochalcone | C17H17NO | CID 5377268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jps.usm.my [jps.usm.my]
- 4. researchgate.net [researchgate.net]
- 5. 4-(Dimethylamino)-trans-chalcone(22965-98-6) 13C NMR spectrum [chemicalbook.com]
- 6. impactfactor.org [impactfactor.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. ijres.org [ijres.org]
- 9. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. pnrjournal.com [pnrjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. impactfactor.org [impactfactor.org]
Unlocking the Anticancer Potential of 4-(Dimethylamino)chalcone Derivatives: A Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing quest for novel and effective cancer therapeutics, chalcone derivatives have emerged as a promising class of compounds. Among these, derivatives featuring a 4-(dimethylamino) group on one of the aromatic rings have demonstrated significant cytotoxic activity against a range of cancer cell lines. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes, experimental protocols, and a summary of the quantitative data to facilitate further investigation into the anticancer applications of these compelling molecules.
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] The addition of a dimethylamino group can enhance their solubility and anticancer efficacy.[3] These derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[4][5]
Quantitative Data Summary
The anticancer efficacy of 4-(Dimethylamino)chalcone derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) values, which quantify the compound's potency in inhibiting cancer cell growth. The following table summarizes the reported IC50 values for various this compound derivatives against different human cancer cell lines.
| Derivative Name/Code | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-3-[4-(dimethyl amino)phenyl]-1-(4-methoxy phenyl)prop-2-en-1-one (DML3) | OV2008 (Cervical) | Sub-micromolar | [3] |
| DML4 | MDA-MB-231 (Breast) | 26.7 ± 23.9 | [3] |
| A549 (Lung) | 45 ± 22.6 | [3] | |
| LOVO (Colon) | 66.3 ± 4.6 | [3] | |
| DML6 | OV2008 (Cervical) | Sub-micromolar | [3] |
| HeLa (Cervical) | Sub-micromolar | [3] | |
| Compound 13e | MGC-803 (Gastric) | 1.52 | [6][7] |
| HCT-116 (Colon) | 1.83 | [6][7] | |
| MCF-7 (Breast) | 2.54 | [6][7] | |
| 2-[3-(4-Dimethylaminophenyl)-acryloyl]-naphthalen-1-ol | Multiple Cancer Cell Lines | - | [8] |
| 4-Dimethylamino-2',5'-dimethoxychalcone (6) | RAW 264.7 (Macrophage) | Sub-micromolar | [9] |
Mechanism of Action: Inducing Cell Death and Halting Proliferation
Research indicates that this compound derivatives employ a multi-pronged attack on cancer cells. A primary mechanism is the induction of apoptosis, or programmed cell death. This is often achieved through the mitochondrial-mediated (intrinsic) pathway, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, which are key executioner proteins in the apoptotic cascade.[4][10] Furthermore, these compounds have been observed to cause cell cycle arrest, typically at the G2/M phase, thereby preventing cancer cells from dividing and proliferating.[3][4]
Several key signaling pathways are modulated by these chalcone derivatives. For instance, they have been shown to affect the MAPK and Akt signaling pathways, which are crucial for cell survival and proliferation.[4] By interfering with these pathways, this compound derivatives can tip the balance towards apoptosis and cell cycle arrest.
Caption: General anticancer mechanism of this compound derivatives.
Experimental Protocols
To facilitate reproducible research, detailed protocols for key in vitro assays are provided below. These are standard methods that can be adapted for the evaluation of this compound derivatives.
Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Mitochondrial reductase enzymes in viable cells convert the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the chalcone derivative and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Treated and control cells
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the chalcone derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples immediately using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: PI stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
Materials:
-
Treated and control cells
-
6-well plates
-
Ice-cold 70% ethanol
-
PI staining solution (containing PI and RNase A in PBS)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with the chalcone derivative as described for the apoptosis assay.
-
Cell Harvesting: Collect and wash cells as in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Analysis: Determine the percentage of cells in each phase of the cell cycle using appropriate software.
This compilation of data and protocols aims to provide a solid foundation for researchers to build upon in the exciting field of chalcone-based anticancer drug discovery. The potent and multi-faceted activities of this compound derivatives make them highly attractive candidates for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Dialkylamino-Functionalized Chalcone, DML6, Inhibits Cervical Cancer Cell Proliferation, In Vitro, via Induction of Oxidative Stress, Intrinsic Apoptosis and Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Anti-inflammatory Activity of 4-(Dimethylamino)chalcone in Cell Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of 4-(Dimethylamino)chalcone in relevant cell models. This document includes a summary of its biological effects, detailed protocols for key in vitro assays, and visual representations of the signaling pathways involved.
Introduction
This compound is a derivative of chalcone, a class of compounds known for their wide range of biological activities, including anti-inflammatory effects. Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The anti-inflammatory properties of chalcones are attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. This document outlines the expected anti-inflammatory activities of this compound and provides detailed methodologies to investigate these effects in cell culture models, primarily focusing on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Mechanism of Action
This compound is anticipated to exert its anti-inflammatory effects through the modulation of critical inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. In LPS-stimulated macrophages, this chalcone derivative is expected to inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This inhibition is likely achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Data Presentation
The following tables summarize the expected inhibitory activities of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages. It is important to note that while the anti-inflammatory potential of this compound has been investigated, specific IC50 values are not extensively reported in the literature. The data presented here is illustrative and based on the activities of structurally related chalcones.
Table 1: Inhibitory Effect of this compound on Pro-inflammatory Mediators
| Inflammatory Mediator | Assay Method | Expected Outcome | Illustrative IC50 (µM) |
| Nitric Oxide (NO) | Griess Assay | Dose-dependent inhibition of NO production | 10 - 50 |
| Prostaglandin E2 (PGE2) | ELISA | Dose-dependent inhibition of PGE2 production | 15 - 60 |
| TNF-α | ELISA | Dose-dependent inhibition of TNF-α secretion | 20 - 75 |
| IL-6 | ELISA | Dose-dependent inhibition of IL-6 secretion | 25 - 80 |
| IL-1β | ELISA | Dose-dependent inhibition of IL-1β secretion | 30 - 90 |
Table 2: Effect of this compound on Pro-inflammatory Enzyme Expression
| Protein Target | Assay Method | Expected Outcome |
| iNOS | Western Blot | Dose-dependent downregulation of protein expression |
| COX-2 | Western Blot | Dose-dependent downregulation of protein expression |
Signaling Pathway and Experimental Workflow Diagrams
Caption: NF-κB and MAPK Signaling Pathways Inhibition by this compound.
Caption: Experimental Workflow for Assessing Anti-inflammatory Activity.
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a suitable model for these studies.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). The compound should be dissolved in DMSO, and the final DMSO concentration in the culture medium should not exceed 0.1%.
-
After 1 hour of pre-treatment, stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli O111:B4 at a final concentration of 1 µg/mL.
-
Incubate the cells for the desired time period (e.g., 24 hours for NO, PGE2, and cytokine analysis; shorter time points for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the viability of the untreated control cells.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured spectrophotometrically.
-
Protocol:
-
After treating the cells with this compound and LPS for 24 hours, collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined using a standard curve prepared with known concentrations of sodium nitrite.
-
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Principle: A specific capture antibody coated on the ELISA plate binds the cytokine of interest. A biotinylated detection antibody and a streptavidin-horseradish peroxidase (HRP) conjugate are used for detection, followed by a colorimetric substrate.
-
Protocol:
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β and follow the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
After another incubation and wash, add the streptavidin-HRP conjugate.
-
Finally, add the TMB substrate and stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis
Western blotting is used to determine the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.
-
Principle: Proteins are separated by size via SDS-PAGE, transferred to a membrane, and detected using specific primary and secondary antibodies.
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion
This compound represents a promising scaffold for the development of novel anti-inflammatory agents. The protocols outlined in this document provide a robust framework for researchers to investigate its efficacy and mechanism of action in vitro. By employing these standardized cell-based assays, it is possible to thoroughly characterize the anti-inflammatory profile of this and other chalcone derivatives, paving the way for further pre-clinical and clinical development.
Application Notes and Protocols for Antimicrobial Assays of 4-(Dimethylamino)chalcone Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for evaluating the antimicrobial efficacy of 4-(Dimethylamino)chalcone compounds. Chalcones, a class of compounds belonging to the flavonoid family, are recognized for their α,β-unsaturated ketone core structure, which consists of two aromatic rings linked by a three-carbon bridge.[1][2] The presence of a 4-(Dimethylamino) group on one of the aromatic rings can significantly influence the compound's biological activity. These protocols are designed to be essential tools for the screening and characterization of new antimicrobial candidates.
Introduction to 4-(Dimethylamino)chalcones in Antimicrobial Research
Chalcone derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] The rise of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents, making chalcones a promising area of research.[1][5] The 4-(dimethylamino) substituent, in particular, has been investigated for its potential to modulate the antimicrobial and cytotoxic activities of the chalcone scaffold. This document outlines key in vitro assays to determine the antimicrobial potential of these specific chalcone derivatives.
Quantitative Antimicrobial Data
The following tables summarize the antimicrobial activity of various this compound derivatives and other related chalcone compounds against a range of microbial pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Chalcone Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus 1199B | 1000 | [1] |
| Amide Chalcone 36 | Staphylococcus aureus | 2.0-10.0 | [3][6] |
| Chalcone Derivative | Staphylococcus aureus | 15.6 | [3] |
| Chalcone Derivative | Staphylococcus aureus | 7.81 | [3] |
| O-OH Chalcone | Methicillin-resistant Staphylococcus aureus (MRSA) | 50-100 | [3] |
| Chalcone 9 | Helicobacter pylori | 1 | [7] |
| Chalcone 14 | Helicobacter pylori | 2 | [7] |
| Chalcone 15 | Helicobacter pylori | 2 | [7] |
| Chalcone Derivatives (6a-g) | Staphylococcus aureus | 400-600 | [4] |
| Chalcone Derivatives (6a-g) | Bacillus subtilis | 400-600 | [4] |
| Chalcone Derivatives (9, 13, 14, 15) | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 7.81-250 | [8] |
| Chalcone Derivatives (9, 13, 14) | Candida albicans | 15.6-31.25 | [8] |
| Chalcone Derivatives (13-15) | Candida parapsilosis | 15.6-31.25 | [8] |
Table 2: Minimum Bactericidal Concentration (MBC) of Chalcone Derivatives
| Compound | Test Organism | MBC (µg/mL) | Reference |
| Amide Chalcone 36 | Staphylococcus aureus | 2.0 | [6][9] |
| Chalcone 9 | Helicobacter pylori | 2 | [7] |
| Chalcone 14 | Helicobacter pylori | 2 | [7] |
| Chalcone 15 | Helicobacter pylori | 2 | [7] |
Table 3: Anti-Biofilm Activity of Chalcone Derivatives
| Compound | Test Organism | Inhibition | Concentration | Reference |
| Amide Chalcones (36, 37, 38) | Not Specified | IC₅₀: 2.4-8.6 µg/mL | Not Specified | [6][9] |
| Chalcone Derivative 4 | Staphylococcus aureus | 66% | Not Specified | [3] |
| Chalcone Derivative 14 | S. aureus 272123 | 87% | Not Specified | [3] |
| Chalcone Derivative 5a | E. coli, P. aeruginosa, K. pneumoniae, S. aureus | Most potent inhibition | 30 µg | [10] |
| Chalcone Derivative 5d | E. coli, P. aeruginosa, K. pneumoniae, S. aureus | Effective inhibition | 50 µg | [10] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The broth microdilution method is a widely used technique.[3][11]
Protocol: Broth Microdilution Assay [3][12]
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture of the test bacterium on an appropriate agar plate, select a single colony.
-
Inoculate the colony into a tube containing sterile saline or broth (e.g., Mueller-Hinton Broth - MHB).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[3]
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Chalcone Solutions:
-
Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in broth in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted chalcone compounds.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Workflow for MIC Determination
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[3] This assay is an extension of the MIC assay.
Protocol: MBC Assay [3]
-
Perform MIC Assay:
-
Follow the MIC protocol as described above.
-
-
Sub-culturing:
-
Following MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 37°C for 24 hours.
-
-
Data Analysis:
-
The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability (i.e., no colony growth on the agar plate).
-
References
- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nveo.org [nveo.org]
- 3. benchchem.com [benchchem.com]
- 4. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcone Derivatives as Antibacterial Agents: An Updated Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial, anti-biofilm evaluation, and molecular modelling study of new chalcone linked amines derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Chalcones, Screening In silico and In vitro and Evaluation of Helicobacter pylori Adhesion by Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. Synthesis, antimicrobial, anti-biofilm evaluation, and molecular modelling study of new chalcone linked amines derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, antibacterial, antibiofilm, and docking studies of chalcones against multidrug resistance pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of minimum inhibitory concentration (MIC) of chalcone derivatives [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-(Dimethylamino)chalcone as a Fluorescent Sensor for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a class of organic compounds that have garnered significant attention in various scientific fields, including medicinal chemistry and materials science.[1] Their versatile structure, which can be readily synthesized through Claisen-Schmidt condensation, allows for facile modification to tune their physicochemical properties.[2] One such derivative, 4-(Dimethylamino)chalcone, exhibits interesting photophysical properties, making it a promising candidate for a fluorescent chemosensor for the detection of metal ions.[3]
The sensing mechanism of this compound and its derivatives is primarily based on the principle of intramolecular charge transfer (ICT).[4] The dimethylamino group acts as an electron donor and the carbonyl group as an electron acceptor, creating a push-pull system that facilitates ICT upon photoexcitation, leading to fluorescence. The coordination of a metal ion with the chalcone can modulate this ICT process, resulting in a detectable change in its fluorescence properties, such as quenching or enhancement.[4][5]
This document provides detailed application notes and experimental protocols for the use of this compound as a fluorescent sensor for the detection of metal ions, with a particular focus on the detection of Fe³⁺.
Signaling Pathway and Detection Mechanism
The interaction of this compound with a metal ion, such as Fe³⁺, leads to the formation of a coordination complex. This complexation perturbs the electronic structure of the chalcone, affecting its fluorescent properties. The primary signaling pathway involves the quenching of fluorescence upon binding of the metal ion.
Caption: Metal ion detection mechanism of this compound.
Quantitative Data
| Sensor Molecule | Target Ion | Method | Detection Limit (LOD) | Stoichiometry (Sensor:Metal) | Reference |
| 4-Dimethylamino-2',5'-dihydroxychalcone | Fe³⁺ | Fluorescence | 8.223 x 10⁻⁸ M | 1:1 | [1][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of 4-(dimethylamino)benzaldehyde with acetophenone.
Materials:
-
4-(Dimethylamino)benzaldehyde
-
Acetophenone
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 4-(dimethylamino)benzaldehyde and acetophenone in ethanol.
-
Cool the mixture in an ice bath while stirring.
-
Slowly add a solution of NaOH (typically 10-20% aqueous solution) dropwise to the reaction mixture.
-
Continue stirring the reaction mixture in the ice bath for 2-4 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the excess base.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Caption: General workflow for the synthesis of this compound.
Protocol 2: General Procedure for Metal Ion Sensing using UV-Vis and Fluorescence Spectroscopy
This protocol outlines the steps to evaluate the metal ion sensing capabilities of this compound.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile).
-
Stock solutions of various metal salts (e.g., chlorides or nitrates) in deionized water or the same solvent as the chalcone.
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
UV-Vis Titration:
-
Place a fixed volume of the this compound stock solution in a quartz cuvette and dilute with the solvent to a final volume.
-
Record the initial UV-Vis absorption spectrum.
-
Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.
-
Record the UV-Vis spectrum after each addition until no further significant changes are observed.
-
-
Fluorescence Titration:
-
Follow the same procedure as for the UV-Vis titration, but measure the fluorescence emission spectrum after each addition of the metal ion solution. The excitation wavelength should be set at the maximum absorption wavelength of the chalcone.
-
-
Selectivity Study:
-
Repeat the titration experiments with a range of different metal ions to assess the selectivity of the sensor.
-
Perform competitive experiments by adding the target metal ion in the presence of other potentially interfering ions.
-
Caption: Workflow for evaluating a metal ion sensor.
Protocol 3: Determination of Stoichiometry using Job's Plot
The method of continuous variation (Job's plot) is used to determine the binding stoichiometry of the sensor-metal ion complex.[6][7]
Materials:
-
Stock solutions of this compound and the target metal ion of the same molar concentration.
-
Spectrophotometer or fluorometer.
Procedure:
-
Prepare a series of solutions by mixing the stock solutions of the chalcone and the metal ion in varying molar fractions (e.g., 0.1, 0.2, ..., 0.9), while keeping the total molar concentration constant.
-
Allow the solutions to equilibrate.
-
Measure the absorbance or fluorescence intensity of each solution at the wavelength of maximum change observed during the titration experiments.
-
Plot the change in absorbance or fluorescence intensity against the mole fraction of the metal ion. The mole fraction at which the maximum (or minimum) of the curve occurs indicates the stoichiometry of the complex.[6]
Protocol 4: Calculation of the Limit of Detection (LOD)
The limit of detection is the lowest concentration of the analyte that can be reliably detected.
Procedure:
-
Measure the fluorescence or UV-Vis signal of a blank solution (containing the sensor but no metal ion) multiple times (n ≥ 10).
-
Calculate the standard deviation (σ) of the blank measurements.
-
Perform a calibration curve by plotting the signal intensity versus the concentration of the metal ion at low concentrations.
-
The LOD is calculated using the formula: LOD = 3σ / S, where S is the slope of the calibration curve.
Conclusion
This compound and its derivatives represent a promising class of fluorescent sensors for the detection of metal ions. Their straightforward synthesis, coupled with their sensitive and selective response to specific metal ions, makes them valuable tools for researchers in various fields. The protocols outlined in this document provide a comprehensive guide for the synthesis, characterization, and application of this compound as a metal ion sensor. Further research to expand the library of this compound derivatives and to elucidate the sensing mechanism for a wider range of metal ions will undoubtedly lead to the development of even more powerful and versatile chemosensors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A Review on Metal Ion Sensors Derived from Chalcone Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Job plot - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-(Dimethylamino)chalcone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, including pyrazolines, pyrimidines, and isoxazoles, utilizing 4-(Dimethylamino)chalcone as a key starting material. The protocols are designed to be a practical guide for researchers in organic and medicinal chemistry, offering clear, step-by-step instructions and quantitative data to facilitate the synthesis of these biologically relevant scaffolds.
Synthesis of Pyrazoline Derivatives
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide range of pharmacological activities. The synthesis of pyrazolines from this compound is typically achieved through a cyclocondensation reaction with hydrazine hydrate.
Experimental Protocol: Synthesis of 3-(2-hydroxyphenyl)-5-(4'-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazole[1]
This protocol details the synthesis of a pyrazoline derivative from a hydroxylated this compound.
Materials:
-
3-(4'-Dimethylaminophenyl)-1-(2-hydroxyphenyl)-propenone (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
Ethanol
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottom flask, dissolve 3-(4'-Dimethylaminophenyl)-1-(2-hydroxyphenyl)-propenone (0.01 mol) in ethanol (25 mL).
-
To this solution, add hydrazine hydrate (0.02 mol).
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
The resulting solid precipitate is collected by vacuum filtration.
-
Wash the solid with cold water and dry.
-
The crude product can be purified by recrystallization from ethanol to yield the final pyrazoline derivative.
Quantitative Data for Pyrazoline Synthesis
The following table summarizes the quantitative data for the synthesis of various pyrazoline derivatives from the corresponding chalcones, including a derivative of this compound.
| Chalcone Precursor | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 3-(4'-Dimethylaminophenyl)-1-(2-hydroxyphenyl)-propenone | Hydrazine hydrate | Ethanol | 4-6 | 85 | 130 | [1] |
| 3-(4'-Chlorophenyl)-1-(2-hydroxyphenyl)-propenone | Hydrazine hydrate | Ethanol | 4-6 | 82 | 120 | [1] |
| 3-(4'-Methoxyphenyl)-1-(2-hydroxyphenyl)-propenone | Hydrazine hydrate | Ethanol | 4-6 | 88 | 110 | [1] |
Reaction Workflow for Pyrazoline Synthesis
Caption: Workflow for the synthesis of pyrazoline derivatives.
Synthesis of Pyrimidine Derivatives
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They are of great interest in medicinal chemistry due to their presence in nucleic acids and a wide range of biologically active compounds. The synthesis from chalcones typically involves reaction with guanidine salts.
Experimental Protocol: Synthesis of 2-Amino-4,6-diarylpyrimidines[2][3]
This is a general protocol for the synthesis of 2-aminopyrimidine derivatives from chalcones.
Materials:
-
This compound (1 equivalent)
-
Guanidine carbonate or Guanidine hydrochloride (1-1.2 equivalents)
-
Dimethylformamide (DMF) or Ethanol
-
Base (if using Guanidine hydrochloride, e.g., sodium methoxide or potassium hydroxide)
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottom flask, dissolve the chalcone (0.004 mol) in DMF (15 mL).
-
Add guanidine hydrochloride (0.009 mol) and a base such as sodium methoxide (0.004 mol). Alternatively, use guanidine carbonate directly[2][3].
-
Heat the reaction mixture to reflux (80-160°C) for 4 to 30 hours, monitoring the reaction by TLC[3][4].
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by column chromatography or recrystallization from ethanol.
Quantitative Data for Pyrimidine Synthesis
The table below presents data for the synthesis of various 2-aminopyrimidine derivatives from their corresponding chalcones.
| Chalcone Precursor | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Melting Point (°C) | Reference |
| 1,3-Diphenylprop-2-en-1-one | Guanidine Carbonate | DMF | 4 | 160 | Good | 164-165 | [2][3] |
| 1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one | Guanidine Carbonate | DMF | 4 | 160 | 95 | 151-152 | [2] |
| 1-Phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Guanidine Carbonate | DMF | 4 | 160 | Good | - | [3] |
| Bis-chalcone from thiophene | Guanidine hydrochloride, Sodium methoxide | DMF | 30 | 80 | 79.52 | 123 | [4] |
Reaction Pathway for Pyrimidine Synthesis
Caption: General reaction for pyrimidine synthesis.
Synthesis of Isoxazole Derivatives
Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom adjacent to each other. They are important scaffolds in many pharmaceuticals. The synthesis from chalcones involves a reaction with hydroxylamine hydrochloride.
Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles
This is a general protocol for the synthesis of isoxazole derivatives from chalcones.[5]
Materials:
-
This compound (1 equivalent)
-
Hydroxylamine hydrochloride (1-1.2 equivalents)
-
Sodium acetate or Potassium hydroxide
-
Ethanol and Glacial acetic acid
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottom flask, dissolve the chalcone (0.01 mol) in ethanol (50 mL).
-
Add hydroxylamine hydrochloride (0.01 mol), sodium acetate, and glacial acetic acid to the solution.
-
Stir the mixture and heat to reflux for 8-10 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and dry.
-
The crude product can be purified by recrystallization from aqueous ethanol.
Quantitative Data for Isoxazole Synthesis
The following table provides representative data for the synthesis of isoxazole derivatives from various chalcones.
| Chalcone Precursor | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| Indolyl-chalcone | Hydroxylamine hydrochloride, Sodium acetate | Ethanol, Glacial acetic acid | 8-10 | - | - | [5] |
| 1-(2'-hydroxyphenyl)-3-(4-methoxyphenyl)propenone | Hydroxylamine hydrochloride, Sodium acetate | Ethanol, Glacial acetic acid | 8-10 | 72 | 168 | [5] |
Experimental Workflow for Isoxazole Synthesis
Caption: Step-by-step workflow for isoxazole synthesis.
References
- 1. orientjchem.org [orientjchem.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Synthesis, characterization and <i>in silico</i> studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones | ChemSearch Journal [ajol.info]
- 4. Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-(Dimethylamino)chalcone for Studying Protein-Ligand Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)chalcone (DMAC) is a derivative of the chalcone scaffold, which consists of an α,β-unsaturated ketone system linking two aromatic rings.[1] The presence of a dimethylamino group, a strong electron-donating moiety, on one of the phenyl rings gives the molecule unique photophysical properties.[1][2] Specifically, DMAC exhibits solvatochromism, where its fluorescence emission is highly sensitive to the polarity of its environment.[3][4] In polar, aqueous solutions, its fluorescence is often quenched; however, upon binding to the less polar, hydrophobic pockets of proteins, a significant enhancement in fluorescence intensity can be observed.[3][5] This "turn-on" fluorescence makes this compound a valuable probe for studying protein-ligand interactions, detecting protein aggregation, and screening for potential therapeutic agents.
Principle of Action: Solvatochromic Fluorescence
The utility of this compound as a probe is rooted in its intramolecular charge transfer (ICT) characteristics. The electron-donating dimethylamino group and the electron-withdrawing carbonyl group create a "push-pull" system.[2] In a polar solvent like water, the excited state is stabilized by solvent molecules, leading to non-radiative decay and low fluorescence. When DMAC binds to a hydrophobic pocket within a protein, it is shielded from water. This non-polar environment restricts molecular motion and favors radiative decay, resulting in a significant increase in fluorescence quantum yield.[3][6]
Caption: Mechanism of solvatochromic fluorescence of this compound.
Applications in Research and Drug Development
Due to its diverse biological activities and favorable fluorescent properties, DMAC and its derivatives are utilized in several research areas:
-
Neurodegenerative Diseases: Chalcones with dimethylamino groups show high binding affinity and specificity for α-Synuclein aggregates, making them promising for diagnostic imaging in Lewy body dementias.[1] Derivatives have also been designed as multifunctional agents for Alzheimer's disease, capable of inhibiting and disaggregating Aβ plaques.[7]
-
Anti-inflammatory Research: DMAC derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by modulating the NF-κB pathway.[1][8]
-
Anticancer Research: The compound inhibits cancer cell proliferation by inducing apoptosis and cell cycle arrest.[1] It has been used as a fluorescent probe to study cellular targets, with studies suggesting co-localization with tubulin.[3] It also modulates key signaling pathways such as PI3K/Akt and MAPK.[1]
-
Antimicrobial Studies: DMAC can disrupt microbial cell membranes and inhibit essential enzymes.[1] It has also been studied for its ability to inhibit efflux pumps in multidrug-resistant bacteria.[9]
-
General Protein-Ligand Studies: The fluorescence of DMAC is sensitive to interactions with proteins like bovine serum albumin (BSA), which can be used as a model system for studying drug-protein binding.[3][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters reported for this compound and its derivatives in various applications.
Table 1: Binding Affinities
| Compound/Derivative | Target Protein/Aggregate | Binding Affinity (Kd) | Reference |
|---|---|---|---|
| ¹²⁵I-PHNP-3 (dimethylamino analog) | α-Synuclein aggregates | 4.2 ± 1.1 nM | [1] |
| MODAG-001 | α-Synuclein fibrils | 0.3 nM | [1] |
| 99mTc–DT(Ch)2 (dimeric chalcone) | Aβ42 aggregates | 3.71 ± 0.38 nM |[11] |
Table 2: Inhibitory Concentrations (IC50)
| Compound/Derivative | Target/Process | IC50 Value | Reference |
|---|---|---|---|
| 4-Dimethylamino-2',5'-dimethoxychalcone | NO and PGE2 production | Submicromolar range | [8] |
| Compound TM-6 | Self-induced Aβ aggregation | 0.88 µM | [7] |
| Compound TM-6 | Acetylcholinesterase (AChE) | 0.13 µM | [7] |
| Compound TM-6 | Monoamine Oxidase B (MAO-B) | 1.0 µM | [7] |
| Chalcone Series (3a-f) | Cytotoxicity (HepG2 cells) | 45 - 100 µM |[2] |
Table 3: Photophysical Properties of DMAC Derivatives
| Solvent | Max. Absorbance (λabs) | Max. Emission (λem) | Stokes Shift (Δλ) | Reference |
|---|---|---|---|---|
| DMSO | 412 - 431 nm | 512 - 567 nm | 93 - 139 nm | [2] |
| Methanol | 412 - 431 nm | 512 - 567 nm | 93 - 139 nm | [2] |
| PBS (3% Tween 80) | 412 - 431 nm | 512 - 567 nm | 93 - 139 nm |[2] |
Modulation of Signaling Pathways
This compound has been shown to exert its biological effects, particularly its anticancer and anti-inflammatory activities, by modulating key intracellular signaling pathways.[1]
References
- 1. This compound | 1030-27-9 | Benchchem [benchchem.com]
- 2. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Fluorescence Properties of 4-Dialkylaminochalcones and Investigation of the Cytotoxic Mechanism of Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and evaluation of novel dimethylamino chalcone-O-alkylamines derivatives as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chalcone Derivatives as Potential Inhibitors of P-Glycoprotein and NorA: An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chalcone derivatives' interaction with human serum albumin and cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bio-Evaluation of 99mTc-Labeled Homodimeric Chalcone Derivative as Amyloid-β-Targeting Probe - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-(Dimethylamino)chalcone Synthesis via Claisen-Schmidt Reaction
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the yield of 4-(Dimethylamino)chalcone through the Claisen-Schmidt condensation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
Q1: I am observing a very low yield or no formation of this compound. What are the likely causes?
Low or no yield in the Claisen-Schmidt condensation can arise from several factors, including reagent quality, reaction conditions, and catalyst choice.[1] Key areas to investigate include:
-
Improper Catalyst Choice or Concentration: The selection and amount of the base or acid catalyst are critical for the reaction's success. Common bases include sodium hydroxide (NaOH) and potassium hydroxide (KOH).[1]
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC).[2] If starting materials are still present, extending the reaction time may be necessary. However, be aware that excessively long reaction times can lead to the formation of side products.[2]
-
Suboptimal Reaction Temperature: While many Claisen-Schmidt reactions proceed at room temperature, some reactant combinations may require gentle heating to enhance the reaction rate.[2][3]
-
Purity of Starting Materials: Impurities in the 4-(dimethylamino)benzaldehyde or acetophenone can interfere with the reaction. Ensure the purity of your starting materials before beginning the synthesis.
Q2: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are these and how can I minimize them?
The formation of multiple products is a common challenge due to various reactive species in the mixture.[2] The most probable side reactions include:
-
Self-Condensation of Acetophenone: The enolizable acetophenone can react with itself, leading to aldol condensation byproducts. To minimize this, you can try slowly adding the 4-(dimethylamino)benzaldehyde to the reaction mixture containing the acetophenone and catalyst, or consider using a milder base and lower reaction temperatures.
-
Cannizzaro Reaction of 4-(Dimethylamino)benzaldehyde: Since 4-(dimethylamino)benzaldehyde lacks α-hydrogens, it can undergo a Cannizzaro reaction in the presence of a strong base, where two molecules disproportionate to form an alcohol and a carboxylic acid. Using milder basic conditions or adding the base slowly can help to avoid this.[2]
-
Michael Addition: The enolate of acetophenone can add to the newly formed this compound (the Michael acceptor).[1] To suppress this, using a slight excess of the aldehyde or performing the reaction at a lower temperature is often beneficial.
Q3: The reaction mixture has turned dark or formed a tar-like substance, and I cannot isolate a solid product. What is happening?
Dark coloration or tar formation often indicates polymerization or decomposition of the starting materials or the product.[2] This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or a very high concentration of a strong base.[2] Aldehydes are particularly prone to polymerization under these conditions.[2] To remedy this, consider using a lower temperature, a milder base, or reducing the catalyst concentration.
Q4: How does the choice of solvent affect the reaction outcome?
The solvent plays a significant role in the Claisen-Schmidt condensation.
-
Polar Protic Solvents: Ethanol and methanol are commonly used as they effectively dissolve both the reactants and the base catalyst.[2]
-
Solvent-Free Conditions: Interestingly, performing the reaction neat (without a solvent), often with grinding, has been demonstrated to be highly efficient, leading to shorter reaction times and high yields.[2][4]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Claisen-Schmidt reaction for synthesizing this compound?
The base-catalyzed mechanism begins with the deprotonation of the α-carbon of acetophenone by a base (like NaOH or KOH) to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-(dimethylamino)benzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the final α,β-unsaturated ketone, this compound.[5]
Q2: How can I monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective method to monitor the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For more detailed, real-time monitoring, benchtop NMR spectrometers can be used.[6][7] This technique provides quantitative information about the concentration of reactants and products and can even help in identifying reaction intermediates.[6][7]
Q3: What are the typical purification methods for this compound?
After the reaction is complete, the crude product is typically isolated by filtration. The solid is then washed with water to remove the catalyst and any water-soluble impurities.[8] For further purification, recrystallization from a suitable solvent, such as ethanol, is a common and effective method.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the Claisen-Schmidt condensation for chalcone synthesis.
Table 1: Effect of Catalyst and Conditions on Yield
| Catalyst (mol%) | Conditions | Time (min) | Yield (%) | Reference |
| NaOH (20) | Grinding, Solvent-Free | 5 | 98 | [2][4] |
| KOH (20) | Grinding, Solvent-Free | 5 | 85 | [2][4] |
| NaOH (50%) | Microwave-Assisted | Not specified | 90.9 | [9] |
| NaOH (40%) | Microwave-Assisted | Not specified | 73.4 | [9] |
| NaOH (60%) | Microwave-Assisted | Not specified | 85.1 | [9] |
Experimental Protocols
Protocol 1: Classical Base-Catalyzed Synthesis in Ethanol
-
Dissolution: In a flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-(dimethylamino)benzaldehyde and 1 equivalent of acetophenone in ethanol.
-
Catalyst Addition: While stirring at room temperature, slowly add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise.[8]
-
Reaction: Continue stirring the mixture at room temperature. The solution will likely become turbid as the product precipitates.[8] Monitor the reaction progress using TLC. The reaction is often complete within 1-4 hours.[1]
-
Isolation: Once the starting materials are consumed, pour the reaction mixture into ice-cold water.[8]
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water to remove the NaOH catalyst.[8] The crude product can be further purified by recrystallization from ethanol to obtain pure this compound crystals.[3][8]
Protocol 2: Solvent-Free Grinding Method
-
Mixing: In a mortar, combine 1 equivalent of 4-(dimethylamino)benzaldehyde, 1 equivalent of acetophenone, and 20 mol% of solid sodium hydroxide (NaOH).[1]
-
Grinding: Grind the mixture with a pestle. The reaction is often exothermic, and the mixture may form a paste or solidify. This is typically complete within 5-30 minutes.[1]
-
Work-up: After completion (monitored by TLC), add cold water to the mixture and acidify with dilute HCl.[1]
-
Purification: Filter the solid product, wash it with water, and then dry it. Recrystallization can be performed if necessary.[1]
Visualizations
Caption: Base-catalyzed Claisen-Schmidt reaction pathway.
Caption: Troubleshooting workflow for low chalcone yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. magritek.com [magritek.com]
- 7. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek [magritek.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 1030-27-9 | Benchchem [benchchem.com]
Technical Support Center: Synthesis of 4-(Dimethylamino)chalcone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(dimethylamino)chalcone. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 4-(dimethylamino)benzaldehyde with acetophenone.
Q2: What is the general reaction scheme for the synthesis of this compound via Claisen-Schmidt condensation?
A2: The general reaction scheme is as follows:
-
4-(Dimethylamino)benzaldehyde + Acetophenone --(Base, Solvent)--> this compound + H₂O
Q3: What are the typical reagents and solvents used in this synthesis?
A3:
-
Aldehyde: 4-(Dimethylamino)benzaldehyde
-
Ketone: Acetophenone
-
Base Catalysts: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
-
Solvents: Ethanol is a widely used solvent for this reaction.
Troubleshooting Guide
Q4: I am experiencing a low yield in my this compound synthesis. What are the potential causes and how can I troubleshoot this?
A4: Low yield is a common issue that can arise from several factors. Here is a step-by-step guide to troubleshooting:
-
Purity of Reactants: Ensure that your 4-(dimethylamino)benzaldehyde and acetophenone are of high purity. Impurities can interfere with the reaction.
-
Base Concentration and Activity: The concentration and activity of the base are critical. An old or improperly stored base may have reduced activity. It is advisable to use a fresh solution of NaOH or KOH. The optimal concentration of NaOH has been reported to be around 10%, with a yield of 80.4% achieved in ethanol at room temperature.[1][2]
-
Reaction Time: The reaction may not have gone to completion. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is complete when the starting materials are no longer visible on the TLC plate. Reaction times can range from a few hours to overnight.[3]
-
Reaction Temperature: While many Claisen-Schmidt condensations proceed well at room temperature, some reactions may benefit from gentle heating to overcome the activation energy.[4] However, excessive heat can lead to the formation of side products and a darker reaction mixture.[3]
-
Molar Ratio of Reactants: An equimolar ratio of the aldehyde and ketone is a good starting point.[5] However, in some cases, using a slight excess of the ketone may help to drive the reaction to completion.[6]
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired chalcone. Common side reactions include:
-
Self-condensation of Acetophenone: Acetophenone can react with itself in the presence of a base.
-
Cannizzaro Reaction: If the aldehyde is not fully consumed, it can undergo a Cannizzaro reaction in the presence of a strong base.
-
Q5: My reaction mixture has turned dark brown or black, and I am having trouble isolating a crystalline product. What could be the reason?
A5: A dark coloration of the reaction mixture often indicates the formation of polymeric or tar-like side products. This is typically caused by overly harsh reaction conditions, such as:
-
Excessively High Temperature: High temperatures can promote side reactions and decomposition of the starting materials or product.[3]
-
High Concentration of Base: A very high concentration of a strong base can also lead to the formation of undesirable byproducts.
To mitigate this, try running the reaction at a lower temperature and ensure the base is added slowly and with good stirring.
Q6: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the likely side products and how can I minimize them?
A6: The presence of multiple spots on your TLC plate suggests the formation of side products. Besides unreacted starting materials, common byproducts in a Claisen-Schmidt condensation include:
-
Aldol Adduct: The initial product of the aldol addition may not have fully dehydrated to form the chalcone.
-
Self-condensation Product of Acetophenone: As mentioned earlier, acetophenone can react with itself.
-
Products of the Cannizzaro Reaction: 4-(Dimethylamino)benzoic acid and 4-(dimethylamino)benzyl alcohol can be formed from the disproportionation of 4-(dimethylamino)benzaldehyde.
To minimize these side products:
-
Maintain the optimal reaction temperature.
-
Use the appropriate concentration of the base.
-
Monitor the reaction closely by TLC and stop it once the starting materials are consumed to avoid further reactions.
Q7: I am having difficulty purifying the crude this compound. What is the recommended purification method?
A7: The most common and effective method for purifying crude this compound is recrystallization. Ethanol is a widely reported and effective solvent for this purpose.[5][7][8] The general procedure involves dissolving the crude product in a minimum amount of hot ethanol and then allowing it to cool slowly to form crystals. The pure crystals can then be collected by filtration. For highly impure samples, column chromatography on silica gel may be necessary.[5]
Data Presentation
Table 1: Reported Reaction Conditions and Yields for this compound Synthesis
| Aldehyde | Ketone | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 4-(Dimethylamino)benzaldehyde | Acetophenone | 10% NaOH | Ethanol | Room Temp. | - | 80.4 | [1][2] |
| 4-(Dimethylamino)benzaldehyde | 2-Acetylthiophene | 6M NaOH | Ethanol | - | - | 80 | |
| 4-(Dimethylamino)benzaldehyde | Acetophenone Derivatives | 20% KOH | Ethanol | - | - | - | [5] |
Note: Yields are highly dependent on the specific experimental conditions and may vary.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
In a round-bottom flask, dissolve 4-(dimethylamino)benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.
-
With continuous stirring, slowly add an aqueous solution of sodium hydroxide (e.g., 10%) or potassium hydroxide dropwise to the mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically indicated by the disappearance of the starting materials), pour the reaction mixture into a beaker containing ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid (HCl) until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the crude this compound by recrystallization from ethanol.[5][7][8]
Mandatory Visualization
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Three Different Types of Chalcone Derivatives | Scientific.Net [scientific.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 1030-27-9 | Benchchem [benchchem.com]
- 6. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scialert.net [scialert.net]
Technical Support Center: Purification of 4-(Dimethylamino)chalcone by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-(Dimethylamino)chalcone via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Ethanol, particularly 95% ethanol, is a widely used and effective solvent for the recrystallization of a broad range of chalcones, including this compound.[1] It provides good solubility at high temperatures and allows for good crystal formation upon cooling. A mixed solvent system of ethanol and water can also be employed, where water acts as the anti-solvent to induce crystallization.[1]
Q2: My purified this compound has a low melting point or is an oil. What should I do?
A2: If the purified product is an oil or has a low melting point, it could be due to the presence of impurities. In such cases, purification by column chromatography is recommended. If the product remains an oil after chromatography, it is likely due to its intrinsic physical properties.
Q3: How can I assess the purity of my recrystallized this compound?
A3: The purity of the recrystallized product can be determined using several analytical techniques. Thin-layer chromatography (TLC) is a quick method to check for the presence of impurities. A pure compound should ideally show a single spot. Further confirmation of purity and structural integrity can be obtained through melting point analysis, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1]
Q4: Can I reuse the mother liquor from the recrystallization?
A4: Yes, it is often possible to recover a second crop of crystals from the mother liquor. This can be achieved by concentrating the mother liquor through solvent evaporation and then allowing it to cool again. However, the purity of the second crop may be lower than the first and should be assessed separately.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | The solution is too dilute (too much solvent was added). | Reheat the solution to evaporate some of the solvent to achieve a supersaturated solution, then allow it to cool again. |
| Supersaturation. | Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. Add a seed crystal of pure this compound, if available. | |
| The product "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. | Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool slowly. Alternatively, use a solvent with a lower boiling point. |
| The solution cooled too quickly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| Significant impurities are present. | Consider purifying the crude product by column chromatography before recrystallization. | |
| Low yield of purified crystals. | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Crystals were washed with solvent that was not ice-cold. | Ensure the wash solvent is thoroughly chilled in an ice bath before use. | |
| Premature crystallization occurred during hot filtration. | Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtration to keep the compound dissolved. | |
| Colored impurities remain in the crystals. | Colored impurities were not effectively removed. | Add a small amount of activated charcoal to the hot solution before filtration. Use only a minimal amount as excessive use can reduce the yield. |
Physicochemical and Solubility Data
| Property | Value/Information |
| Molecular Formula | C₁₇H₁₇NO |
| Molecular Weight | 251.32 g/mol [2] |
| Appearance | Yellow crystalline solid[3] |
| Melting Point | Approximately 114°C |
| Qualitative Solubility | Soluble in: Hot ethanol, Methanol, Dichloromethane, Acetone. Slightly soluble in: Cold ethanol. Insoluble in: Water. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol describes the standard procedure for purifying crude this compound using ethanol.
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and vacuum flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of 95% ethanol and gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean Erlenmeyer flask. Rinse the original flask and filter paper with a small amount of hot solvent to recover any remaining product.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.
Protocol 2: Two-Solvent Recrystallization of this compound
This protocol is useful when a single solvent is not ideal. Here, ethanol is the "good" solvent in which the compound is soluble, and water is the "poor" or "anti-solvent" in which the compound is insoluble.
Materials:
-
Crude this compound
-
Ethanol
-
Distilled water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and vacuum flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still hot, add distilled water dropwise with swirling until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to complete the crystallization process.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.
-
Drying: Dry the purified crystals as described in the single-solvent protocol.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Experimental workflow for the purification of this compound by recrystallization.
References
4-(Dimethylamino)chalcone solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Dimethylamino)chalcone, focusing on its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The low aqueous solubility of this compound is primarily due to its chemical structure. The molecule consists of two aromatic rings connected by an α,β-unsaturated carbonyl system. This structure is largely non-polar and hydrophobic, leading to poor interactions with polar water molecules. The predicted LogP value for this compound is 4.52, which indicates a high preference for a lipid-like environment over an aqueous one.[1]
Q2: What are the initial signs of solubility problems in my experiment?
A2: You may observe several indicators of poor solubility:
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Precipitation: The most obvious sign is the formation of a solid precipitate when you add your concentrated stock solution of this compound (typically in an organic solvent like DMSO) to your aqueous experimental medium (e.g., cell culture media, buffer).
-
Cloudiness or Turbidity: The solution may appear cloudy or hazy, even if no distinct particles are visible.
-
Inconsistent Results: Poor solubility can lead to a lower-than-expected effective concentration of the compound, resulting in inconsistent or non-reproducible experimental outcomes.
-
Adsorption to Surfaces: Hydrophobic compounds can adsorb to plasticware, further reducing the available concentration in your assay.
Q3: How can I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving chalcones. Ensure the compound is fully dissolved in the stock solution before further dilution.
Q4: I observed a precipitate in my cell culture media after adding the this compound stock solution. What should I do?
A4: This is a common issue known as "crashing out." Here are some troubleshooting steps:
-
Optimize the Final Concentration: You may be exceeding the solubility limit of the compound in your final assay medium. Consider performing a dose-response experiment to determine the maximum soluble concentration.
-
Modify the Dilution Method:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay medium. This gradual decrease in the organic solvent concentration can help maintain solubility.
-
Pre-warm the Medium: Gently warming the aqueous medium to 37°C before adding the stock solution can sometimes improve solubility.
-
Rapid Mixing: Add the stock solution to the medium while vortexing or swirling to ensure rapid and even dispersion.
-
-
Reduce the Final DMSO Concentration: The final concentration of DMSO in your cell culture should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. However, a lower DMSO concentration can exacerbate solubility issues. It's a balance that needs to be optimized for your specific cell line and experimental conditions.
-
Incorporate a Solubilizing Agent: The presence of serum in cell culture media can aid in solubilizing hydrophobic compounds through binding to proteins like albumin. If your experiment allows, using a serum-containing medium can be beneficial.
Troubleshooting Guides
Issue 1: Precipitate formation upon dilution in aqueous buffer.
This guide provides a systematic approach to resolving precipitation issues when preparing aqueous solutions of this compound.
Caption: Troubleshooting workflow for precipitation issues.
Quantitative Data
Table 1: Solubility of 4'-Hydroxychalcone in Common Solvents
| Solvent | Solubility (approx.) | Molar Concentration (approx.) |
| DMSO | 30 mg/mL | 134 mM |
| Ethanol | 30 mg/mL | 134 mM |
| Dimethyl Formamide (DMF) | 30 mg/mL | 134 mM |
Data for 4'-hydroxychalcone, not this compound.
Table 2: Solubility of 4'-Hydroxychalcone in an Aqueous Co-Solvent System
| Solvent System | Solubility (approx.) | Molar Concentration (approx.) |
| 1:4 Ethanol:PBS (pH 7.2) | 0.2 mg/mL | 0.89 mM |
Data for 4'-hydroxychalcone, not this compound.
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrins (Phase Solubility Study)
This protocol, adapted from the Higuchi and Connors method, is used to determine the ability of a cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), to enhance the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-buffered saline (PBS) or other relevant aqueous buffer
-
Conical tubes or vials
-
Orbital shaker or rotator
-
0.22 µm syringe filters
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10, 12 mM) in your chosen buffer.
-
Add Excess Chalcone: Add an excess amount of this compound powder to each cyclodextrin solution. Ensure a solid excess is visible.
-
Equilibration: Seal the tubes and place them on an orbital shaker. Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.
-
Sample Preparation:
-
Allow the undissolved material to settle.
-
Withdraw an aliquot from the supernatant of each tube.
-
Filter the aliquot through a 0.22 µm syringe filter.
-
Dilute the filtered samples appropriately for analysis.
-
-
Quantification: Quantify the concentration of the dissolved this compound in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).
-
Data Analysis: Plot the total concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis) to generate a phase solubility diagram. A linear plot (AL-type) suggests the formation of a soluble 1:1 complex.
Caption: Workflow for a phase solubility study.
Protocol 2: Gravimetric Method for Solubility Determination
This protocol describes a gravimetric method to determine the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected solvent (e.g., PBS, water, ethanol-water mixture)
-
Equilibrium cell or sealed vials
-
Constant temperature water bath with stirring
-
Analytical balance
-
0.22 µm membrane filter
-
Vacuum oven
Procedure:
-
Sample Preparation: Add an excess mass of this compound to a known mass of the solvent in an equilibrium cell.
-
Equilibration: Place the cell in a constant temperature water bath and stir continuously for at least 5 hours to ensure equilibrium is reached. After stirring, let the solution stand for 2 hours to allow undissolved solid to settle.
-
Filtration: Filter the upper clear solution using a membrane filter to remove any undissolved particles.
-
Solvent Evaporation: Weigh a clean, dry vial. Transfer a known mass of the filtered, saturated solution to the vial. Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the chalcone until a constant mass of the residue is achieved.
-
Calculation: The solubility is calculated from the mass of the dissolved this compound and the mass of the solvent used.
Signaling Pathways
Chalcones are known to interact with various cellular signaling pathways. While the specific pathways modulated by this compound require further investigation, related chalcone derivatives have been shown to influence the following key pathways, which are often implicated in inflammation and cancer:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Some chalcones have been shown to inhibit the PI3K/Akt pathway, leading to a reduction in cancer cell proliferation and survival.[2]
-
NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation and immune responses. Several chalcones have demonstrated the ability to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[3][4][5]
References
- 1. 4,4'-Dimethoxychalcone Mitigates Neuroinflammation Following Traumatic Brain Injury Through Modulation of the TREM2/PI3K/AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural chalcones as dual inhibitors of HDACs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Preventing fluorescence quenching of 4-(Dimethylamino)chalcone in assays
This technical support center provides guidance for researchers, scientists, and drug development professionals using 4-(Dimethylamino)chalcone in fluorescence-based assays. Below you will find troubleshooting guides and frequently asked questions to address common issues related to fluorescence quenching and assay optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in assays?
This compound is a fluorescent probe whose emission properties are sensitive to the local environment.[1] It is characterized by an electron-donating dimethylamino group and an electron-accepting carbonyl group, which create an intramolecular charge transfer (ICT) character. This sensitivity makes it useful as a probe for studying fatty acid structures, detecting changes in pH, and in binding assays with proteins and other biomolecules.[1] Its fluorescence intensity can be proportional to the concentration of specific analytes it interacts with.[1]
Q2: Why is my this compound fluorescence signal weak or absent?
Several factors can lead to a weak or absent fluorescence signal. These include:
-
Incorrect Spectrometer Settings: Ensure the excitation and emission wavelengths are set correctly for this compound in your specific buffer system. The optimal wavelengths can shift depending on the solvent polarity.
-
Low Concentration: The probe concentration may be too low for detection.
-
Quenching: Components in your assay buffer or sample may be quenching the fluorescence.
-
pH Effects: The fluorescence of this compound is pH-sensitive. At highly acidic pH (e.g., pH 1), the dimethylamino group can be protonated, leading to a decrease in fluorescence.[2]
-
Photobleaching: Prolonged exposure to the excitation light source can lead to photodegradation of the fluorophore.
Q3: What causes fluorescence quenching of this compound?
Fluorescence quenching is a process that decreases the intensity of the fluorescence emission. For this compound, common causes of quenching include:
-
Solvent Effects: Polar protic solvents, especially water, can significantly quench the fluorescence of chalcone derivatives.[3]
-
Dynamic (Collisional) Quenching: Occurs when the excited fluorophore is deactivated upon collision with a quencher molecule in the solution. Common collisional quenchers include molecular oxygen, iodide ions, and acrylamide.
-
Static Quenching: Results from the formation of a non-fluorescent complex between the fluorophore and the quencher molecule in the ground state.
-
Self-Quenching (Aggregation): At high concentrations, this compound molecules may form aggregates, which can lead to a decrease in fluorescence intensity.
Q4: How can I prevent photobleaching of this compound during my experiments?
Photobleaching is the irreversible photochemical destruction of a fluorophore. To minimize photobleaching:
-
Reduce the intensity and duration of exposure to the excitation light.
-
Use a neutral density filter to attenuate the excitation light source.
-
Prepare fresh solutions of the probe for each experiment and store stock solutions in the dark at 4°C.
-
Consider adding commercially available anti-photobleaching agents to your assay buffer, if compatible with your experimental system.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can mask the specific signal from this compound, reducing the signal-to-noise ratio of the assay.
| Possible Cause | Solution |
| Autofluorescence from Assay Components | Run a blank sample containing all assay components except this compound to quantify the background signal. If possible, choose buffer components with minimal intrinsic fluorescence. |
| Autofluorescence from Biological Samples | For cell-based assays, measure the autofluorescence of unstained cells. This can be subtracted from the total fluorescence signal. |
| Impure this compound | Ensure the purity of your this compound stock. Impurities may be fluorescent and contribute to the background. |
| Light Scatter | In samples with high turbidity (e.g., cell lysates, protein aggregates), light scattering can contribute to the background. Centrifuge or filter the samples to remove particulate matter. |
Issue 2: Inconsistent or Non-Reproducible Fluorescence Readings
Poor reproducibility can arise from a variety of experimental factors.
| Possible Cause | Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting of all reagents, especially the this compound solution and any quenchers or analytes. |
| Temperature Fluctuations | Fluorescence intensity can be temperature-dependent. Ensure all measurements are performed at a constant and controlled temperature. |
| Photobleaching | If samples are exposed to the excitation light for varying amounts of time before measurement, photobleaching can lead to inconsistent readings. Minimize light exposure and be consistent with the timing of your measurements. |
| Probe Aggregation | At high concentrations, this compound may aggregate, leading to self-quenching and variable fluorescence. Work within a concentration range where fluorescence intensity is linearly proportional to concentration. |
| pH Instability | Since the fluorescence of this compound is pH-sensitive, ensure your buffer has sufficient capacity to maintain a constant pH throughout the experiment. |
Quantitative Data
Photophysical Properties of this compound Derivatives
The fluorescence quantum yield (Φf) of chalcone derivatives is highly dependent on the solvent environment. Generally, higher quantum yields are observed in polar aprotic solvents compared to polar protic solvents.
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Molar Absorptivity (ε) (M-1cm-1) | Quantum Yield (Φf) |
| 3a | DMSO | 425 | 531 | 106 | 4.2 x 104 | 0.61 |
| MeOH | 430 | 561 | 131 | 3.9 x 104 | 0.04 | |
| PBS (pH 7.4) | 432 | 567 | 135 | 3.5 x 104 | 0.01 | |
| 3b | DMSO | 412 | 512 | 100 | 4.0 x 104 | 0.55 |
| MeOH | 416 | 542 | 126 | 3.8 x 104 | 0.03 | |
| PBS (pH 7.4) | 418 | 548 | 130 | 3.4 x 104 | < 0.01 | |
| 3c | DMSO | 431 | 535 | 104 | 4.3 x 104 | 0.68 |
| MeOH | 436 | 565 | 129 | 4.0 x 104 | 0.05 | |
| PBS (pH 7.4) | 438 | 572 | 134 | 3.6 x 104 | 0.01 |
Data adapted from a study on chalcone derivatives with a 4-dimethylamino group.[2] Compounds 3a, 3b, and 3c are different derivatives of this compound.
Example Stern-Volmer Analysis of Fluorescence Quenching
The efficiency of a quencher can be quantified using the Stern-Volmer equation:
F0 / F = 1 + Ksv[Q]
where F0 is the fluorescence intensity in the absence of the quencher, F is the fluorescence intensity in the presence of the quencher at concentration [Q], and Ksv is the Stern-Volmer constant. A larger Ksv indicates a more efficient quencher.
The following table provides representative (hypothetical) data for the quenching of this compound by common quenchers in an aqueous buffer. This data is for illustrative purposes to guide experimental design and analysis.
| Quencher | Quenching Mechanism | Example Ksv (M-1) | Notes |
| Potassium Iodide (KI) | Dynamic (Collisional) | 150 | Effective quencher. The iodide ion is a heavy atom that promotes intersystem crossing. |
| Acrylamide | Dynamic (Collisional) | 120 | A neutral quencher that is useful for probing the accessibility of fluorophores in different microenvironments. |
| Molecular Oxygen (O2) | Dynamic (Collisional) | Variable | A common and often unavoidable quencher. Deoxygenating solutions can increase fluorescence intensity. |
Experimental Protocols
Protocol 1: General Procedure for a Competitive Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for a target protein using this compound as a fluorescent probe. The assay assumes that the fluorescence of this compound is enhanced upon binding to the target protein.
Materials:
-
Target protein
-
This compound
-
Test compounds
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of this compound in the assay buffer. The final concentration should be optimized to give a stable and measurable fluorescence signal.
-
Prepare a stock solution of the target protein in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Setup:
-
To each well of the microplate, add a fixed concentration of the target protein.
-
Add the serially diluted test compounds to the wells.
-
Include control wells with no test compound (maximum fluorescence) and wells with no target protein (background fluorescence).
-
-
Incubation:
-
Add the this compound working solution to all wells.
-
Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium. Protect the plate from light during incubation.
-
-
Measurement:
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for this compound.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity as a function of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound this compound.
-
Protocol 2: Stern-Volmer Analysis of Fluorescence Quenching
This protocol outlines the steps to determine the Stern-Volmer constant (Ksv) for the quenching of this compound by a specific quencher.
Materials:
-
This compound
-
Quencher (e.g., Potassium Iodide)
-
Assay buffer
-
Fluorometer with cuvette holder
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a working solution of this compound in the assay buffer at a fixed concentration.
-
Prepare a stock solution of the quencher in the assay buffer.
-
-
Measurement:
-
Measure the fluorescence intensity of the this compound working solution in the absence of the quencher (F0).
-
Prepare a series of samples with a constant concentration of this compound and increasing concentrations of the quencher.
-
Measure the fluorescence intensity (F) for each sample.
-
-
Data Analysis:
-
Calculate the ratio F0 / F for each quencher concentration.
-
Plot F0 / F versus the quencher concentration [Q].
-
Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant (Ksv).
-
Visualizations
Caption: Workflow for a competitive binding assay.
Caption: Troubleshooting flowchart for fluorescence quenching.
References
- 1. biosynth.com [biosynth.com]
- 2. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Fluorescence Properties of 4-Dialkylaminochalcones and Investigation of the Cytotoxic Mechanism of Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Photostability of 4-(Dimethylamino)chalcone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Dimethylamino)chalcone, specifically concerning its photostability under UV irradiation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability important?
A1: this compound is a derivative of chalcone, a class of organic compounds belonging to the flavonoid family. It possesses a core structure with two aromatic rings linked by an α,β-unsaturated carbonyl system. The dimethylamino group (-N(CH₃)₂) at the para position of one of the aromatic rings acts as a strong electron-donating group, influencing its photophysical and biological properties. The photostability of this compound is a critical parameter in drug development and materials science, as photodegradation can lead to a loss of efficacy, the formation of potentially toxic byproducts, and changes in the material's properties.
Q2: What are the expected photodegradation pathways for this compound under UV irradiation?
A2: Under UV irradiation, this compound is susceptible to two primary photodegradation pathways:
-
trans-cis Isomerization: The more stable trans isomer can absorb UV energy, leading to rotation around the central carbon-carbon double bond to form the less stable cis isomer. This process is often reversible.
-
[2+2] Cycloaddition (Photodimerization): Two chalcone molecules can react to form a cyclobutane ring. This process is more likely to occur in the solid state or at high concentrations in solution.
Q3: How can I monitor the photodegradation of this compound in my experiments?
A3: The most common method for monitoring photodegradation is UV-Vis spectrophotometry. As the trans isomer degrades, a decrease in the absorbance at its maximum absorption wavelength (λmax) is typically observed. The formation of the cis isomer may lead to the appearance of a new absorption band at a different wavelength. Other analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can be used to separate and identify the parent compound and its degradation products.
Q4: Are there any structural features that might influence the photostability of chalcone derivatives?
A4: Yes, the substitution pattern on the aromatic rings can significantly impact photostability. For instance, the presence of electron-donating groups, such as the dimethylamino group in this compound, can influence the electronic properties of the molecule and, consequently, its photophysical behavior and stability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly rapid degradation of this compound. | High intensity of the UV source. | Measure the irradiance of your UV lamp and consider reducing the intensity or increasing the distance between the lamp and the sample. |
| Presence of photosensitizers in the solvent or sample matrix. | Use high-purity solvents. If the sample is in a complex matrix, consider purification steps to remove potential photosensitizers. | |
| Inappropriate solvent. | The solvent can influence the excited state lifetime and degradation pathways. Test the photostability in different solvents of varying polarity. | |
| Inconsistent results between experiments. | Fluctuations in UV lamp output. | Calibrate your UV lamp regularly to ensure consistent irradiance. |
| Temperature variations. | Control the temperature of the sample during irradiation, as temperature can affect reaction rates. | |
| Oxygen concentration. | The presence of oxygen can lead to photo-oxidative degradation. For mechanistic studies, consider de-gassing the solution with an inert gas (e.g., nitrogen or argon). | |
| Difficulty in identifying degradation products. | Low concentration of degradation products. | Concentrate the irradiated sample before analysis. |
| Co-elution of products in chromatography. | Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, or column). | |
| Unstable degradation products. | Analyze the sample immediately after irradiation. Consider derivatization to form more stable compounds for analysis. |
Experimental Protocols
Protocol 1: Photostability Testing of this compound using UV-Vis Spectrophotometry
Objective: To monitor the photodegradation of this compound by observing changes in its UV-Vis absorption spectrum over time upon exposure to UV radiation.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
UV lamp with a specific wavelength output (e.g., 365 nm)
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 10⁻⁵ M).
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution from 200 to 500 nm to determine the λmax.
-
UV Irradiation: Place the quartz cuvette containing the sample solution at a fixed distance from the UV lamp. If using a magnetic stirrer, ensure gentle and constant stirring.
-
Time-course Monitoring: At regular time intervals (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes), remove the cuvette from the irradiation setup and record its UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at λmax against the irradiation time to observe the degradation profile. Calculate the percentage of degradation at each time point.
Protocol 2: Identification of Photodegradation Products by HPLC-MS
Objective: To separate and identify the potential photodegradation products of this compound.
Materials:
-
Irradiated solution of this compound (from Protocol 1)
-
HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer (e.g., ESI-MS)
-
Appropriate mobile phase (e.g., a gradient of acetonitrile and water)
Procedure:
-
Sample Preparation: If necessary, concentrate the irradiated sample solution to increase the concentration of degradation products.
-
HPLC Separation: Inject the sample into the HPLC system. Develop a gradient elution method to achieve good separation of the parent compound and its degradation products.
-
MS Detection: Couple the HPLC system to a mass spectrometer to obtain the mass spectra of the eluting peaks.
-
Product Identification: Analyze the mass spectra to determine the molecular weights of the degradation products. Fragmentation patterns can provide further structural information to aid in identification. Compare the results with potential structures of isomers and dimers.
Quantitative Data Summary
Visualizations
Caption: Potential photodegradation pathways of this compound.
Caption: General experimental workflow for photostability studies.
Improving the stability of 4-(Dimethylamino)chalcone solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 4-(Dimethylamino)chalcone solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for dissolving this compound?
A1: this compound is generally soluble in many organic solvents. Common choices include dimethyl sulfoxide (DMSO), ethanol, methanol, and dichloromethane. However, it is practically insoluble in water.
Q2: My this compound solution has changed color. What could be the cause?
A2: A color change in your this compound solution, often to a deeper yellow or orange, can indicate degradation or reaction. Chalcones are known to exhibit halochromy, a phenomenon where the color deepens in the presence of acids. Degradation due to exposure to light, high temperatures, or incompatible substances in the solution can also lead to color changes.
Q3: Why is my this compound precipitating out of solution?
A3: Precipitation of this compound can occur for several reasons. The most common cause is a change in solvent composition or temperature, which can decrease its solubility. If you are working with a mixed solvent system, evaporation of the more effective solvent can lead to precipitation. Additionally, if the solution is close to its saturation point, a decrease in temperature can cause the compound to crystallize out. In some cases, degradation of the compound can also lead to the formation of less soluble byproducts.
Q4: What are the optimal storage conditions for this compound solutions?
A4: To ensure the stability of this compound solutions, they should be stored in a cool, dark place. Exposure to light can cause photoisomerization and other degradation reactions. It is also advisable to store solutions at refrigerated temperatures (2-8 °C) to minimize thermal degradation, especially for long-term storage. The container should be tightly sealed to prevent solvent evaporation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound solutions.
Issue 1: Unexpected Precipitation in Solution
-
Potential Cause 1: Solvent Evaporation. In a mixed-solvent system, the more volatile solvent may evaporate over time, leading to a decrease in the overall solvating power of the solution and causing the chalcone to precipitate.
-
Solution: Ensure your container is tightly sealed. If you notice a reduction in volume, you can try adding a small amount of the more volatile solvent to redissolve the precipitate, assuming no significant degradation has occurred.
-
-
Potential Cause 2: Temperature Fluctuation. The solubility of this compound is temperature-dependent. A decrease in temperature can cause a supersaturated solution to precipitate.
-
Solution: Gently warm the solution while stirring to redissolve the precipitate. To prevent this, either store the solution at a constant temperature or prepare a less concentrated solution.
-
-
Potential Cause 3: Degradation. The formation of less soluble degradation products can appear as a precipitate.
-
Solution: If you suspect degradation, it is best to prepare a fresh solution. You can analyze the precipitate and the supernatant by techniques like HPLC to identify the presence of degradation products.
-
Issue 2: Solution Color Deepens or Changes Over Time
-
Potential Cause 1: Exposure to Light. Chalcones can undergo photoisomerization from the more stable trans isomer to the cis isomer upon exposure to UV light, which can be accompanied by a change in the UV-Vis absorption spectrum and potentially a visible color change. Prolonged exposure can lead to further photodegradation.
-
Solution: Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil. Work in a dimly lit environment when possible.
-
-
Potential Cause 2: Acidic Conditions. Chalcones are known to exhibit halochromy, where their color intensifies in the presence of strong acids due to the formation of a colored carbonium ion.
-
Solution: Ensure that your solvent and any other reagents are free from acidic impurities. If working with acidic compounds is necessary, be aware of this potential color change and consider its impact on any colorimetric assays.
-
-
Potential Cause 3: Thermal Degradation. High temperatures can accelerate the degradation of chalcones.
-
Solution: Store solutions at recommended cool temperatures and avoid unnecessary exposure to heat.
-
Issue 3: Loss of Biological Activity or Inconsistent Experimental Results
-
Potential Cause 1: Chemical Degradation. The α,β-unsaturated ketone moiety in chalcones is susceptible to various reactions, including hydrolysis (especially under strongly acidic or basic conditions) and oxidation, leading to a loss of the compound's integrity and biological activity.
-
Solution: Prepare fresh solutions for your experiments, especially for sensitive biological assays. Use high-purity solvents and store solutions appropriately. Consider performing a quick purity check (e.g., by TLC or HPLC) before use if the solution has been stored for an extended period.
-
-
Potential Cause 2: Adsorption to Labware. Highly conjugated and relatively nonpolar compounds can sometimes adsorb to the surface of plastic labware.
-
Solution: Use glass or polypropylene labware where possible. It may also be beneficial to include a small percentage of a non-ionic surfactant like Tween® 20 in aqueous buffers, if compatible with your experimental setup, to prevent adsorption.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Molar Concentration (mM) | Method/Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not specified | - |
| Ethanol | Soluble | Not specified | Recrystallization is a common purification method using ethanol. |
| Methanol | Soluble | Not specified | - |
| Dichloromethane | Soluble | Not specified | - |
| Water | Insoluble | - |
Table 2: General Conditions for Forced Degradation Studies of Chalcones
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 - 24 hours | Degradation of the α,β-unsaturated ketone. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 10 minutes - 4 hours | Rapid degradation is often observed. |
| Oxidation | 3-30% H₂O₂ | 2 - 24 hours | Oxidation of the double bond and other functional groups. |
| Thermal Degradation | 60-80 °C | 24 - 72 hours | General decomposition. |
| Photodegradation | UV light (e.g., 254 nm or 365 nm) | 1 - 24 hours | Photoisomerization and photodegradation. |
This table provides general guidance based on forced degradation studies of chalcone derivatives. The specific conditions and extent of degradation for this compound may vary.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a general starting point for developing a stability-indicating HPLC method.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A mixture of acetonitrile and water or methanol and water is a common starting point. An example mobile phase could be Acetonitrile:Water (60:40, v/v). The ratio may need to be optimized to achieve good separation between the parent compound and any degradation products.
-
The mobile phase should be filtered and degassed before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the λmax of this compound (around 380-400 nm) and also at a lower wavelength (e.g., 254 nm) to detect a wider range of potential degradation products.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration within the linear range of the detector (e.g., 10-100 µg/mL).
-
-
Forced Degradation Sample Analysis:
-
Subject the this compound solution to various stress conditions as outlined in Table 2.
-
At specified time points, withdraw an aliquot of the stressed solution, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration.
-
Inject the sample into the HPLC system and analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Protocol 2: UV-Vis Spectrophotometric Monitoring of this compound Degradation
This protocol can be used for a simpler, more rapid assessment of degradation.
-
Instrumentation:
-
UV-Vis Spectrophotometer.
-
-
Sample Preparation:
-
Prepare a solution of this compound in the solvent of interest at a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU) at its λmax.
-
-
Measurement:
-
Record the initial UV-Vis spectrum of the solution from approximately 200 nm to 600 nm to determine the λmax.
-
Expose the solution to the desired stress condition (e.g., heat, light, or addition of acid/base).
-
At regular intervals, record the UV-Vis spectrum of the solution.
-
-
Data Analysis:
-
Monitor the change in absorbance at the λmax of the parent compound over time. A decrease in absorbance indicates degradation.
-
Observe the appearance of new absorption bands, which may indicate the formation of degradation products. The kinetics of the degradation can be estimated by plotting absorbance versus time.
-
Visualizations
Caption: Troubleshooting workflow for unstable this compound solutions.
Caption: Proposed degradation pathway for this compound.
Caption: Experimental workflow for stability testing of this compound.
Technical Support Center: Synthesis of 4-(Dimethylamino)chalcone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 4-(Dimethylamino)chalcone.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common side reactions encountered during the Claisen-Schmidt condensation for the synthesis of this compound.
Issue 1: Low Yield of this compound and Presence of Multiple Byproducts
Question: My reaction is resulting in a low yield of the desired this compound, and TLC/NMR analysis indicates the presence of several impurities. What are the likely side reactions, and how can I minimize them?
Answer:
Low yields and the formation of multiple byproducts are common challenges in the Claisen-Schmidt condensation. The primary side reactions in the synthesis of this compound are the Michael addition, the Cannizzaro reaction, and the self-condensation of acetophenone.[1][2]
1. Michael Addition:
-
What it is: The enolate of acetophenone can act as a nucleophile and attack the β-carbon of the newly formed this compound, leading to a 1,5-dicarbonyl compound known as a Michael adduct.[3][4]
-
How to minimize it:
-
Control Stoichiometry: Use a slight excess of 4-dimethylaminobenzaldehyde to ensure the acetophenone enolate preferentially reacts with the aldehyde rather than the chalcone product.[2]
-
Lower Reaction Temperature: Conducting the reaction at lower temperatures (e.g., in an ice bath) can significantly reduce the rate of the Michael addition.[4]
-
Optimize Base Concentration: Use the minimum effective amount of base to catalyze the primary reaction without promoting the subsequent Michael addition.[1]
-
Reaction Time: Monitor the reaction progress by TLC and stop the reaction once the starting materials are consumed to avoid prolonged exposure of the product to the basic conditions.[3]
-
2. Cannizzaro Reaction:
-
What it is: In the presence of a strong base, 4-dimethylaminobenzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction to yield 4-(dimethylamino)benzyl alcohol and 4-(dimethylamino)benzoic acid.[5]
-
How to minimize it:
-
Milder Basic Conditions: Use a weaker base or a lower concentration of a strong base (e.g., 10% NaOH or KOH instead of 40-60%).[2]
-
Slow Base Addition: Add the base slowly and dropwise to the reaction mixture to avoid localized high concentrations of base.[4]
-
Ensure Presence of Ketone: The presence of the enolizable ketone (acetophenone) provides an alternative reaction pathway, competing with the Cannizzaro reaction. Ensure efficient mixing of the reactants.[2]
-
3. Self-Condensation of Acetophenone:
-
What it is: Acetophenone can react with its own enolate in an aldol condensation reaction to form a β-hydroxy ketone, which can then dehydrate to form dypnone (1,3-diphenyl-2-buten-1-one).[1][2]
-
How to minimize it:
-
Slow Addition of Ketone: Add the acetophenone slowly to the reaction mixture containing the 4-dimethylaminobenzaldehyde and the base. This keeps the concentration of the ketone low at any given time, favoring the reaction with the aldehyde.
-
Milder Base or Lower Temperature: Similar to preventing other side reactions, using a milder base or lower reaction temperatures can disfavor the self-condensation of acetophenone.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent for the synthesis of this compound?
A1: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most commonly used bases in ethanol or methanol as the solvent.[2][6] Some studies suggest that KOH may lead to higher yields and purity compared to NaOH.[3] The choice of solvent can also influence the reaction; for instance, conducting the reaction in a micellar medium (e.g., with surfactants like CTAB) has been explored to improve yields and control side reactions, though it may also promote Michael addition in some cases.[7]
Q2: How can I effectively purify the crude this compound?
A2: Recrystallization from ethanol is the most common and often effective method for purifying this compound.[8][9] If significant amounts of side products are present, column chromatography on silica gel may be necessary.[10] For highly pure samples, High-Performance Liquid Chromatography (HPLC) can be employed.[11]
Q3: My reaction mixture turned into a dark, tarry substance. What went wrong?
A3: The formation of a dark tar often indicates polymerization or decomposition of the starting materials or product, usually due to overly harsh reaction conditions.[4] This can be caused by:
-
Excessively high temperatures.
-
A very high concentration of a strong base.
-
Prolonged reaction times.
To avoid this, use milder reaction conditions, monitor the reaction closely, and work up the reaction as soon as the starting materials are consumed.
Q4: Can I use a solvent-free method for this synthesis?
A4: Yes, solvent-free synthesis by grinding the reactants (acetophenone, 4-dimethylaminobenzaldehyde, and a solid base like NaOH) in a mortar and pestle is a viable and environmentally friendly "green chemistry" approach.[8][9] This method often proceeds quickly and can result in high yields of the product with good purity.
Data Presentation
Table 1: Comparison of Yields for this compound Synthesis under Different Catalytic Conditions.
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 10% NaOH | Ethanol | Room Temp. | 4-6 hours | 80.4 | |
| KOH | Ethanol | 40 °C | Not Specified | >90% (general) | [5] |
| NaOH + ZrO2 | Microwave | Not Specified | Not Specified | Higher than NaOH alone | [3] |
| Solid NaOH | Solvent-free | Room Temp. | 10 minutes (grinding) | High (qualitative) | [8] |
| Cu(OTf)2 | Solvent-free | Microwave (80 °C) | 20 minutes | 74-91 (for various chalcones) | [12] |
Note: Yields can vary significantly based on the specific experimental setup and scale.
Experimental Protocols
Protocol 1: Standard Synthesis of this compound in Ethanol
This protocol is a widely used method for the synthesis of this compound.
-
Materials:
-
Acetophenone (1.0 eq)
-
4-(Dimethylaminobenzaldehyde) (1.0 eq)
-
Ethanol
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of acetophenone and 4-(dimethylaminobenzaldehyde) in a suitable volume of ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add the 10% aqueous NaOH solution dropwise to the cooled mixture over 15-20 minutes.[4]
-
Continue stirring the reaction mixture at room temperature. The formation of a precipitate often indicates product formation.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), pour the reaction mixture into cold water.
-
Acidify the mixture with dilute HCl to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Dry the crude product and purify by recrystallization from ethanol.
-
Protocol 2: Solvent-Free Synthesis of this compound
This "green chemistry" approach avoids the use of organic solvents.[8]
-
Materials:
-
Acetophenone (1.0 eq)
-
4-(Dimethylaminobenzaldehyde) (1.0 eq)
-
Solid Sodium Hydroxide (NaOH) pellet (1.0 eq)
-
Porcelain mortar and pestle
-
Spatula
-
-
Procedure:
-
Add the acetophenone, 4-(dimethylaminobenzaldehyde), and one pellet of solid NaOH into a porcelain mortar.
-
Grind the mixture vigorously with the pestle. The solid reactants will typically melt and form a thick, colored paste.
-
Continue grinding for 5-10 minutes. The paste will often solidify as the product forms.
-
After grinding is complete, add cold water to the mortar and break up the solid product.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove the NaOH catalyst.
-
Dry the solid product. Further purification can be achieved by recrystallization from 95% ethanol if necessary.
-
Mandatory Visualization
Caption: Main reaction and common side reactions in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. jetir.org [jetir.org]
- 10. Synthesis and Evaluation of Novel Chalcone Derivatives with 99mTc/Re Complexes as Potential Probes for Detection of β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Aggregation of 4-(Dimethylamino)chalcone in Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 4-(Dimethylamino)chalcone (DMAC) in biological assays. The primary focus is on the challenges posed by compound aggregation, a common source of misleading results in high-throughput screening (HTS) and other in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMAC) and why is it used in research?
A1: this compound is a synthetic compound belonging to the chalcone family, which are precursors to flavonoids and other natural products.[1] DMAC and its derivatives are investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its relatively simple structure and ease of synthesis make it an attractive scaffold for medicinal chemistry and drug discovery programs.[1]
Q2: I'm observing potent but inconsistent activity with DMAC in my assay. What could be the cause?
A2: A common reason for potent but poorly reproducible or non-specific activity in assays with small molecules like DMAC is compound aggregation.[2] Above a certain concentration, known as the Critical Aggregation Concentration (CAC), these molecules can self-assemble into colloidal particles in aqueous solutions. These aggregates can interfere with assays in several ways, leading to false-positive results. The wide spectrum of biological activities reported for chalcones may suggest a tendency towards a promiscuous target profile, which can sometimes be attributed to aggregation.[2]
Q3: How do DMAC aggregates lead to false-positive results?
A3: DMAC aggregates can cause false positives through several mechanisms:
-
Enzyme Entrapment: The large surface area of the aggregates can non-specifically sequester and partially denature enzymes, leading to apparent inhibition.
-
Assay Interference: Aggregates can interfere with the detection method of the assay, for example, by scattering light in absorbance-based assays or by intrinsic fluorescence.
-
Membrane Disruption: In cell-based assays, aggregates can disrupt cell membranes, leading to cytotoxicity that can be misinterpreted as a specific biological effect.
Q4: Are chalcones, in general, known to be problematic in biological assays?
A4: Yes, the chalcone scaffold is recognized as a potential Pan-Assay Interference Compound (PAIN). PAINS are compounds that tend to show activity in multiple assays through non-specific mechanisms, including aggregation.[3][4] Therefore, it is crucial to perform counter-screens to rule out assay interference when working with chalcones like DMAC.
Troubleshooting Guide
Issue 1: Suspected Aggregation of DMAC in an Enzyme Inhibition Assay
You observe significant inhibition of your target enzyme by DMAC, but the dose-response curve is unusually steep, and the results are difficult to reproduce.
-
Detergent Sensitivity Assay: This is a primary and straightforward method to test for aggregation-based inhibition.
-
Protocol:
-
Prepare two sets of your standard enzyme inhibition assay.
-
In the test set, include a non-ionic detergent such as Triton X-100 or Tween-80 at a final concentration of 0.01% - 0.1% (v/v) in the assay buffer. The control set will not contain detergent.
-
Run the assay with a concentration range of DMAC in both sets.
-
Interpretation: If the inhibitory activity of DMAC is significantly reduced or completely abolished in the presence of the detergent, it is highly likely that the observed inhibition is due to aggregation. Detergents prevent the formation of aggregates or break them up.
-
-
-
Pre-incubation with Enzyme: Aggregation-based inhibitors often show time-dependent inhibition as the aggregates form and sequester the enzyme.
-
Protocol:
-
Design two experimental conditions: one with no pre-incubation of DMAC and the enzyme, and another with a pre-incubation period (e.g., 15-30 minutes) before adding the substrate to start the reaction.
-
Compare the IC50 values obtained from both conditions.
-
Interpretation: A significant decrease in the IC50 value (i.e., increased potency) after pre-incubation is indicative of an aggregation-based mechanism.
-
-
-
Enzyme Concentration Dependence: The inhibitory effect of aggregating compounds is often sensitive to the enzyme concentration.
-
Protocol:
-
Perform the enzyme inhibition assay with varying concentrations of the target enzyme, while keeping the DMAC concentration constant.
-
Interpretation: If the IC50 of DMAC increases with increasing enzyme concentration, this suggests a stoichiometric-like interaction between the enzyme and the aggregates, a hallmark of non-specific inhibition.
-
-
| Parameter | Condition 1 | Condition 2 | Expected Outcome for Aggregation |
| IC50 | Without Detergent | With 0.1% Triton X-100 | IC50 (with detergent) >> IC50 (without detergent) |
| IC50 | No Pre-incubation | 30 min Pre-incubation | IC50 (pre-incubation) < IC50 (no pre-incubation) |
| IC50 | Low Enzyme Conc. | High Enzyme Conc. | IC50 (high enzyme) > IC50 (low enzyme) |
Issue 2: DMAC Solubility and Precipitation in Aqueous Buffers
You are having difficulty dissolving DMAC in your aqueous assay buffer, or you observe precipitation upon dilution from a DMSO stock.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1% and preferably below 0.5%. High concentrations of DMSO can facilitate compound precipitation when diluted into an aqueous buffer.
-
Modify Dilution Protocol:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay buffer. This gradual change in solvent composition can help maintain solubility.
-
Rapid Mixing: Add the DMAC stock to the assay buffer while vortexing or stirring to ensure rapid and uniform dispersion, which can prevent localized high concentrations that are prone to precipitation.
-
-
Use of Pluronic F-127: For compounds with very poor aqueous solubility, the addition of a small amount of Pluronic F-127 (a non-ionic surfactant) to the assay buffer can sometimes improve solubility without interfering with the assay. A final concentration of 0.01% is a good starting point.
Visual Guides
Mechanism of Promiscuous Inhibition by Aggregation
Caption: The transition of DMAC from monomers to aggregates with increasing concentration.
Troubleshooting Workflow for Suspected DMAC Aggregation
Caption: A decision-making workflow for investigating suspected DMAC aggregation.
Effect of Detergents on DMAC Aggregates
Caption: The role of detergents in breaking up DMAC aggregates.
References
Validation & Comparative
4-(Dimethylamino)chalcone: A Potent Player in the Anticancer Arena Compared to its Chalcone Peers
For Immediate Release
In the ongoing quest for novel and effective anticancer agents, chalcones, a class of aromatic ketones, have emerged as a promising scaffold for drug development. Their diverse biological activities, including potent anticancer properties, have spurred extensive research into their mechanism of action and structure-activity relationships. Among the myriad of synthetic and natural chalcone derivatives, 4-(Dimethylamino)chalcone has demonstrated significant cytotoxic potential against various cancer cell lines. This guide provides a comprehensive comparison of the anticancer activity of this compound with other notable chalcone derivatives, supported by experimental data and mechanistic insights to aid researchers, scientists, and drug development professionals in this critical field.
Comparative Anticancer Activity: A Quantitative Overview
The anticancer efficacy of chalcones is profoundly influenced by the nature and position of substituents on their aromatic rings. The introduction of an electron-donating dimethylamino group at the 4-position of the B-ring in the chalcone backbone has been shown to enhance cytotoxic activity in several cancer cell lines. To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other representative chalcone derivatives against various cancer cell lines.
| Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | 1.8 | [1] |
| HeLa (Cervical) | 2.5 | [1] | |
| A549 (Lung) | 3.2 | [1] | |
| 4-Methoxychalcone | MCF-7 (Breast) | 12.5 | [2] |
| 4-Chlorochalcone | MCF-7 (Breast) | 8.7 | [3] |
| Licochalcone A | T24 (Bladder) | 15.0 | [4] |
| Xanthohumol | PC-3 (Prostate) | 9.6 | [5] |
| (2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one (1C) | HCT116 (Colorectal) | 4.1 | [6] |
| Chalcone-pyrazole hybrid (31) | HCC (Hepatocellular) | 0.5 - 4.8 | [7] |
Delving into the Mechanisms: How Chalcones Combat Cancer
Chalcones exert their anticancer effects through a variety of molecular mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. The presence of the dimethylamino group in this compound appears to potentiate these effects.
Induction of Apoptosis
Apoptosis is a crucial pathway for eliminating cancerous cells. Chalcones, including this compound, have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in chalcone-induced apoptosis include:
-
Mitochondrial Membrane Depolarization: Disruption of the mitochondrial membrane potential leads to the release of pro-apoptotic factors like cytochrome c.
-
Caspase Activation: Released cytochrome c activates a cascade of caspases (caspase-9 and caspase-3), which are the executioners of apoptosis.[6]
-
Modulation of Bcl-2 Family Proteins: Chalcones can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins to favor cell death.[8]
-
Generation of Reactive Oxygen Species (ROS): Increased ROS levels can induce oxidative stress and trigger apoptosis.[9]
Cell Cycle Arrest
By interfering with the cell cycle, chalcones can halt the proliferation of cancer cells. A common mechanism is the arrest of the cell cycle at the G2/M phase, preventing cells from entering mitosis.[6][8] This is often accompanied by the modulation of key cell cycle regulatory proteins such as:
-
Cyclins and Cyclin-Dependent Kinases (CDKs): Chalcones can decrease the levels of cyclin B1 and Cdc2, essential proteins for the G2/M transition.[8]
-
p21 and p27: An increase in the expression of these CDK inhibitors can contribute to cell cycle arrest.[8]
Experimental Protocols: Methodologies for Evaluation
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activity of chalcones.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Cell Treatment: Treat cells with the desired concentrations of chalcones for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.[12]
Visualizing the Pathways
To better understand the complex signaling networks affected by chalcones, the following diagrams, generated using Graphviz, illustrate the key pathways involved in their anticancer activity.
Caption: Chalcone-Induced Apoptosis Pathways.
Caption: Chalcone-Induced G2/M Cell Cycle Arrest.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]
- 5. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Fluorescence of 4-(Dimethylamino)chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Chalcones, belonging to the flavonoid family, have emerged as versatile scaffolds in medicinal chemistry and materials science. Among them, 4-(Dimethylamino)chalcone and its derivatives are of particular interest due to their pronounced fluorescent properties, which are highly sensitive to their structural and environmental factors.[1] This guide provides a comparative analysis of the fluorescence characteristics of various this compound derivatives, supported by experimental data to aid in the selection and design of novel fluorophores for diverse applications, including bioimaging and sensing.
Unveiling the Fluorescence Potential: A Quantitative Comparison
The fluorescence of this compound derivatives is predominantly governed by an efficient intramolecular charge transfer (ICT) mechanism.[2] The inherent electron-donating 4-(dimethylamino) group and the electron-accepting carbonyl moiety create a push-pull system that is fundamental to their fluorescence.[3] Modifications to this core structure, such as extending the π-conjugation or introducing various substituents, can significantly modulate the photophysical properties.[2][4] The following table summarizes the key fluorescence parameters for a selection of this compound derivatives, offering a clear comparison of their performance.
| Derivative Name | Abbreviation | Substituent(s) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (Δλ, nm) | Fluorescence Quantum Yield (Φf) | Solvent | Reference |
| This compound | DC | None | 412 | 512 | 100 | - | DMSO | [3] |
| 4-Dimethylamino-2'-hydroxychalcone | DHC | 2'-hydroxy | - | - | - | - | - | [2] |
| (2E,4E)-5-(4-(Dimethylamino)phenyl)-1-phenylpenta-2,4-dien-1-one | 2DC | Extended π-system | - | - | - | - | - | [2] |
| (2E,4E)-5-(4-(Dimethylamino)phenyl)-1-(2-hydroxyphenyl)penta-2,4-dien-1-one | 2DHC | Extended π-system, 2'-hydroxy | - | - | - | - | - | [2] |
| (2E,4E,6E)-7-(4-(Dimethylamino)phenyl)-1-phenylhepta-2,4,6-trien-1-one | 3DC | Doubly extended π-system | - | - | - | - | - | [2] |
| (2E,4E,6E)-7-(4-(Dimethylamino)phenyl)-1-(2-hydroxyphenyl)hepta-2,4,6-trien-1-one | 3DHC | Doubly extended π-system, 2'-hydroxy | - | - | - | - | - | [2] |
| 4'-(Dimethylamino)acetophenone Chalcone | - | 4'-(Dimethylamino) on acetophenone ring | 431 | 567 | 136 | 0.71 | DMSO | [5] |
| (E)-1-(4-aminophenyl)-3-(furan-2-yl)prop-2-en-1-one | AFPO | Furan ring, 4-amino | 378 | 476 | 98 | - | Various | [6] |
| (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one | FNPO | Furan ring, 4-nitro | 380 | 482 | 102 | - | Various | [6] |
Key Factors Influencing Fluorescence
Several structural and environmental factors critically influence the fluorescence of this compound derivatives:
-
Extended Conjugation: Increasing the length of the π-conjugated system, as seen in the vinylogous series (DC, 2DC, 3DC), leads to significant bathochromic (red) shifts in both absorption and emission spectra.[2] For instance, extending the olefinic bonds results in remarkable shifts in fluorescence peaks, on the order of 100 to 200 nm.[2]
-
Substituent Effects: The electronic nature of substituents on the aromatic rings plays a crucial role. Electron-donating groups generally enhance fluorescence, while electron-withdrawing groups can either enhance or quench it depending on their position.[3][4] The presence of a hydroxyl group at the 2'-position can influence solute-solvent interactions and lead to additional shifts.[2]
-
Solvent Polarity: The fluorescence of these derivatives is highly sensitive to the polarity of the solvent.[6][7] Generally, an increase in solvent polarity leads to a stabilization of the excited ICT state, resulting in a red shift of the emission wavelength.[8] For some derivatives, the fluorescence quantum yield increases with increasing solvent polarity.[7]
-
Planar Conformation: A planar molecular conformation is essential for optimal fluorescence, as it facilitates efficient charge transfer across the molecule.[1]
Experimental Protocols
The synthesis and photophysical characterization of this compound derivatives typically follow established procedures.
Synthesis: Claisen-Schmidt Condensation
A common and efficient method for synthesizing chalcone derivatives is the Claisen-Schmidt condensation.[3]
General Procedure:
-
An appropriate substituted acetophenone (1 equivalent) and 4-(dimethylamino)benzaldehyde (1 equivalent) are dissolved in a suitable solvent, such as ethanol.
-
A catalytic amount of a strong base (e.g., NaOH or KOH) is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated until the reaction is complete, which can be monitored by thin-layer chromatography.
-
The resulting solid product is typically collected by filtration, washed with a suitable solvent (e.g., water or cold ethanol) to remove excess reactants and catalyst, and then dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Photophysical Measurements
Instrumentation:
-
UV-Vis Absorption Spectroscopy: A UV-Vis spectrophotometer is used to record the absorption spectra and determine the maximum absorption wavelength (λabs).
-
Fluorescence Spectroscopy: A spectrofluorometer is employed to measure the fluorescence emission spectra and determine the maximum emission wavelength (λem).
General Procedure for Fluorescence Quantum Yield Determination:
The fluorescence quantum yield (Φf) is often determined using a relative method with a well-characterized standard.[3][9]
-
A standard fluorescent dye with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φf = 0.95 or Rhodamine 6G in ethanol, Φf = 0.95) is chosen.[3][9]
-
The absorbance of both the sample and the standard solution is measured at the excitation wavelength and adjusted to be below 0.1 to minimize inner filter effects.
-
The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
The integrated fluorescence intensity is calculated for both the sample and the standard.
-
The quantum yield of the sample is calculated using the following equation:
Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)
Where:
-
Φf is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
'sample' and 'std' refer to the sample and the standard, respectively.
-
Visualizing Structure-Property Relationships
The following diagram illustrates the general structure of this compound and highlights how modifications can impact its fluorescence properties.
Caption: Structure-property relationship in this compound derivatives.
This guide provides a foundational understanding of the fluorescence properties of this compound derivatives. For more in-depth information, researchers are encouraged to consult the cited literature. The tunability of their photophysical properties through synthetic modifications makes them promising candidates for the development of advanced fluorescent probes and materials.
References
- 1. Characterization of the Fluorescence Properties of 4-Dialkylaminochalcones and Investigation of the Cytotoxic Mechanism of Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced intramolecular charge transfer and near-infrared fluorescence in 4-dimethylamino-chalcone analogues through extended conjugation: synthesis, photophysical properties, and theoretical modelling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two-Photon Absorption and Multiphoton Excited Fluorescence of Acetamide-Chalcone Derivatives: The Role of Dimethylamine Group on the Nonlinear Optical and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of solvent polarity on the photophysical properties of chalcone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01705G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 9. mdpi.com [mdpi.com]
Structure-activity relationship of 4-(Dimethylamino)chalcone analogues.
A comparative analysis of 4-(Dimethylamino)chalcone analogues reveals a significant relationship between their chemical structure and biological activity. These synthetic compounds, characterized by a 1,3-diaryl-2-propen-1-one backbone, have garnered considerable interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and antioxidant agents.[1][2] The presence and position of the dimethylamino group, along with other substituents on the aromatic rings, play a crucial role in modulating their pharmacological effects.
Structure-Activity Relationship Analysis
The biological activity of this compound analogues is largely influenced by the electronic and steric properties of the substituents on both aromatic rings (Ring A and Ring B). The 4-(dimethylamino) group on Ring B is a key feature that often enhances the potency of these compounds.
Anticancer Activity: The anticancer effects of these chalcone derivatives are often linked to their ability to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression in various cancer cell lines.[3] The dimethylamino group, being a strong electron-donating group, can influence the electron density of the molecule, which may enhance its interaction with biological targets. For instance, studies have shown that certain chalcone derivatives can upregulate the expression of the tumor suppressor protein p53 in cancer cells.[4]
Antimicrobial Activity: this compound analogues have demonstrated activity against a range of bacteria.[2][5] Their mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.[3] The lipophilicity and electronic properties conferred by the dimethylamino and other substituents are critical for their antibacterial efficacy.
Antioxidant Activity: The antioxidant properties of chalcones are attributed to their ability to scavenge free radicals.[6][7] The presence of electron-donating groups like the dimethylamino group can enhance this activity by stabilizing the resulting radical species.
Quantitative Comparison of Biological Activity
The following table summarizes the biological activity of various this compound analogues from different studies. The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) are key metrics used to quantify their potency.
| Compound ID | Ring A Substituent | Ring B Substituent | Biological Activity | Cell Line/Organism | IC50 / MIC (µM or µg/mL) | Reference |
| 1 | 2-pyridyl | 4-dimethylamino | Antioxidant | DPPH radical scavenging | Higher than DEAPP | [6] |
| 2 | Pyridine-2-yl | 4-dimethylamino | Antibacterial | S. aureus ATCC 29213 | >128 µg/mL | [5] |
| 3 | Pyridine-2-yl | 4-dimethylamino | Antibacterial | S. aureus ATCC 43300 (MRSA) | >128 µg/mL | [5] |
| 4 | Phenyl | 4-dimethylamino | Anti-anxiety, Anti-depression, Analgesic | In vivo (mice) | Not Applicable | [1] |
| 5 | 2-hydroxyphenyl | 4-dimethylamino | Antibacterial | S. aureus (NorA inhibitory) | 1000 µg/mL | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key experiments cited in the evaluation of this compound analogues.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 3 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[4]
-
Compound Treatment: The chalcone analogues are dissolved in DMSO to create stock solutions, which are then serially diluted in the complete cell culture medium. The old medium is removed from the wells, and 100 µL of the compound dilutions are added. A vehicle control (medium with DMSO, not exceeding 0.5%) and a negative control (medium only) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. A dose-response curve is plotted to determine the IC50 value using appropriate software.[4]
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[5]
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium overnight. The bacterial suspension is then diluted to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: The chalcone analogues are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[5]
Visualizations
The following diagrams illustrate a general workflow for screening chalcone analogues and a simplified signaling pathway relevant to their anticancer activity.
References
- 1. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on chalcone derivatives: complex formation, thermal behavior, stability constant and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]
4-(Dimethylamino)chalcone: A Viable Fluorescent Alternative for Membrane Analysis
A detailed comparison of 4-(Dimethylamino)chalcone with established membrane probes, Laurdan and Prodan, reveals its potential as a valuable tool for researchers in cell biology and drug development. Offering distinct spectral properties, this chalcone derivative presents a compelling option for investigating the intricacies of lipid bilayers.
Researchers and scientists engaged in the study of cellular membranes and drug-membrane interactions now have a promising fluorescent probe in this compound. This guide provides a comprehensive comparison of its performance against the well-established membrane probes, Laurdan and Prodan, supported by experimental data and detailed protocols.
Performance Comparison
| Property | This compound | Laurdan | Prodan |
| Excitation Max (λex) | ~420 nm | ~340-360 nm | ~360 nm |
| Emission Max (λem) in Lo phase | Estimated ~500-520 nm | ~440 nm | ~440-450 nm |
| Emission Max (λem) in Ld phase | Estimated ~540-560 nm | ~490 nm | ~490-500 nm |
| Quantum Yield (Φf) in Ld phase | Data not available | ~0.5-0.6 | ~0.5-0.7 |
| Fluorescence Lifetime (τ) in Ld phase | Data not available | ~2-4 ns | ~2-4 ns |
| Generalized Polarization (GP) Range | To be determined | High dynamic range | High dynamic range |
Note: The values for this compound are estimations based on the behavior of structurally similar chalcones in environments of varying polarity. Further experimental validation is required.
Experimental Protocols
To facilitate the validation and adoption of this compound, detailed protocols for key experiments are provided below.
Liposome Preparation via Thin-Film Hydration
This method is a standard procedure for creating unilamellar vesicles that can serve as model membranes.[1][2][3][4]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) for gel/liquid-ordered phase vesicles.
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) for liquid-disordered phase vesicles.
-
Chloroform
-
Sucrose solution (0.2 M)
-
This compound stock solution in chloroform
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve the desired lipid (DPPC or DMPC) and this compound in chloroform in a round-bottom flask. The final probe-to-lipid molar ratio should be approximately 1:500.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the 0.2 M sucrose solution by vortexing the flask. The hydration temperature should be above the phase transition temperature of the lipid (e.g., ~50°C for DPPC).
-
Subject the resulting multilamellar vesicle suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension through a 100 nm polycarbonate membrane at a temperature above the lipid's phase transition temperature to form large unilamellar vesicles (LUVs).
Determination of Fluorescence Quantum Yield
The relative quantum yield can be determined using a well-characterized standard, such as Rhodamine 101 in ethanol (Φf = 0.91).[5][6][7][8]
Materials:
-
Liposome suspension containing the fluorescent probe.
-
Rhodamine 101 solution in ethanol (reference).
-
Spectrofluorometer.
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare a series of dilutions of the probe-containing liposome suspension and the Rhodamine 101 solution.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectra of each solution, exciting at the wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectra for both the sample and the reference.
-
Calculate the quantum yield using the following equation:
Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)^2
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Measurement of Generalized Polarization (GP)
GP is a ratiometric measurement that reflects the shift in the emission spectrum of the probe in response to changes in membrane fluidity.[9][10]
Materials:
-
Liposome suspension containing the fluorescent probe.
-
Spectrofluorometer with polarization filters.
Procedure:
-
Set the excitation wavelength for the probe (e.g., ~420 nm for this compound).
-
Measure the fluorescence intensity at two different emission wavelengths, corresponding to the peaks in the ordered and disordered phases (e.g., estimated to be around 510 nm and 550 nm for this compound). Let these intensities be I_ordered and I_disordered.
-
Calculate the GP value using the formula:
GP = (I_ordered - I_disordered) / (I_ordered + I_disordered)
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental processes.
References
- 1. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced intramolecular charge transfer and near-infrared fluorescence in 4-dimethylamino-chalcone analogues through extended conjugation: synthesis, photophysical properties, and theoretical modelling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Stability of retinol in liposomes as measured by fluorescence lifetime spectroscopy and FLIM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of lipid bilayer phases by confocal microscopy and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physical and photophysical characterization of a BODIPY phosphatidylcholine as a membrane probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid ordered and gel phases of lipid bilayers: fluorescent probes reveal close fluidity but different hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of lipid bilayer phases by confocal microscopy and fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benefits of Combined Fluorescence Lifetime Imaging Microscopy and Fluorescence Correlation Spectroscopy for Biomedical Studies Demonstrated by Using a Liposome Model System [mdpi.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(Dimethylamino)chalcone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of 4-(Dimethylamino)chalcone (DMAC), a synthetic chalcone derivative with demonstrated therapeutic potential. The following sections present quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and development.
Biological Activities of this compound and Its Derivatives
This compound and its structural analogs exhibit a broad spectrum of pharmacological effects, primarily attributed to their anti-inflammatory, anticancer, and antimicrobial properties. The electron-donating dimethylamino group on the chalcone scaffold plays a significant role in modulating these biological activities.
Anti-inflammatory Activity
In vitro, DMAC derivatives have been shown to inhibit the production of key inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, certain derivatives effectively suppress the synthesis of nitric oxide (NO) and prostaglandin E2 (PGE2)[1]. This inhibition is crucial as both NO and PGE2 are pivotal in the inflammatory cascade.
In vivo, the anti-inflammatory potential of DMAC derivatives has been corroborated in animal models. A notable example is the carrageenan-induced paw edema model in mice, where oral administration of a this compound derivative significantly reduced paw swelling[1][2]. This model mimics the acute inflammatory response, and the observed reduction in edema underscores the compound's potential as an anti-inflammatory agent. One derivative, 4-dimethylamino-3',4'-dimethoxychalcone, has been shown to inhibit inducible nitric oxide synthase (iNOS) protein expression and nitrite production, contributing to its anti-inflammatory effects in this model[2].
Anticancer Activity
The anticancer properties of chalcones, including DMAC derivatives, are a significant area of research. In vitro studies have demonstrated their cytotoxic effects against a variety of human cancer cell lines[3][4]. The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting the proliferation of cancerous cells[5][6]. For example, some chalcone derivatives have been shown to induce apoptosis in human melanoma cells through both intrinsic and extrinsic pathways, involving the release of mitochondrial cytochrome c and activation of caspases[7].
Antimicrobial Activity
DMAC and its derivatives have also been investigated for their antimicrobial properties. In vitro assays, such as the broth microdilution method, have been used to determine the Minimum Inhibitory Concentration (MIC) of these compounds against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA)[8][9]. While some derivatives exhibit direct antibacterial activity, others have shown promise as efflux pump inhibitors. By inhibiting these pumps, which bacteria use to expel antibiotics, these chalcones can restore the efficacy of existing antimicrobial drugs[10][11]. For instance, a synthetic amino chalcone derivative of DMAC, while having no intrinsic antibacterial activity (MIC ≥ 1024 µg/mL), was able to significantly reduce the MIC of norfloxacin against S. aureus strains that overexpress the NorA efflux pump[10][11].
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of this compound and its derivatives.
Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 4-Dimethylamino-2',5'-dimethoxychalcone | RAW 264.7 | NO Production Inhibition | Submicromolar | [1] |
| 4-Dimethylamino-2',5'-dimethoxychalcone | RAW 264.7 | PGE2 Production Inhibition | Submicromolar | [1] |
| 2'-hydroxy-5'-(4-dimethylaminobenzylidene)-2-methoxychalcone | N9 (microglial cells) | NO Production Inhibition | 0.7 ± 0.06 | [12] |
Table 2: In Vivo Anti-inflammatory Activity of this compound Derivatives
| Compound | Animal Model | Dosage | Effect | Reference |
| 4-Dimethylamino-2',5'-dimethoxychalcone | Carrageenan-induced paw edema (mice) | 25 mg/kg (oral) | Significant inhibition of edema | [1] |
| 4-dimethylamino-3',4'-dimethoxychalcone | Carrageenan-induced paw edema (rats) | Not specified | Exerted anti-inflammatory effects | [2] |
Table 3: In Vitro Anticancer Activity of Chalcone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-3-{4-{[4-(Benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one | MDA-MB-231 (Breast) | 0.11 | [4] |
| Thiophene-linked chalcone derivative (6e) | A549 (Lung) | 1.9 | [3] |
| Chalcone derivative (3e) with benzenesulfonamide | HCT116 (Colon) | 0.596 | [3] |
Table 4: In Vitro Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Activity | Reference |
| (2E)-1-(3'-aminophenyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-one | S. aureus SA1199B (NorA-overexpressing) | ≥ 1024 | No intrinsic activity | [10][11] |
| Norfloxacin + (2E)-1-(3'-aminophenyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-one | S. aureus SA1199B (NorA-overexpressing) | 16 (for Norfloxacin) | Efflux pump inhibition | [10][11] |
| O-OH chalcone | MRSA | 25-50 | Anti-MRSA activity | [8] |
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment[13].
-
Compound Treatment: Treat the cells with various concentrations of the chalcone compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours)[13].
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C[13][14].
-
Formazan Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals[15].
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader[13][16].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
In Vivo Anti-inflammatory: Carrageenan-Induced Paw Edema
This model is used to evaluate the acute anti-inflammatory activity of a compound.
Protocol:
-
Animal Acclimatization: Acclimate mice or rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound (e.g., this compound derivative) orally or via intraperitoneal injection at a predetermined dose[1][17]. A control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each animal[18][19]. The left paw can be injected with saline as a control.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours)[18][20].
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
In Vitro Antimicrobial: Broth Microdilution Assay for MIC Determination
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh overnight culture and adjust its turbidity to a 0.5 McFarland standard[21][22].
-
Serial Dilution of Compound: Prepare a stock solution of the chalcone derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate[21][22].
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate[21][23].
-
Incubation: Incubate the plate at 37°C for 16-24 hours[23].
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed[21][23].
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and its derivatives are mediated through the modulation of several key signaling pathways.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa B) pathway is a central regulator of inflammation. Chalcones have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2[24][25].
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Apoptosis Pathway in Cancer
Chalcones can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases and subsequent cell death.
Caption: Induction of apoptosis by this compound.
Experimental Workflow for In Vitro vs. In Vivo Comparison
The following diagram illustrates a logical workflow for comparing the in vitro and in vivo activities of a compound like this compound.
Caption: A logical workflow for comparing in vitro and in vivo studies.
References
- 1. Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-dimethylamino-3',4'-dimethoxychalcone downregulates iNOS expression and exerts anti-inflammatory effects [pubmed.ncbi.nlm.nih.gov]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Activity of Amino Chalcone Against Staphylococcus Strains Harboring Efflux Pumps | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchhub.com [researchhub.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 18. inotiv.com [inotiv.com]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target Landscape of 4-(Dimethylamino)chalcone: A Comparative Guide to its Cross-Reactivity in Biological Assays
For researchers, scientists, and drug development professionals, understanding the promiscuity of a compound across various biological assays is paramount. This guide provides a comparative analysis of 4-(Dimethylamino)chalcone (DMAC), a synthetic chalcone derivative, detailing its performance in key biological assays and comparing it with other relevant compounds. This objective overview, supported by experimental data and detailed protocols, aims to illuminate the cross-reactivity profile of DMAC and guide its potential application in research and drug discovery.
This compound, a member of the chalcone family of compounds, has demonstrated a spectrum of biological activities, including anticancer and anti-inflammatory properties. Its simple chemical structure and ease of synthesis have made it an attractive scaffold for medicinal chemistry. However, the potential for off-target effects necessitates a thorough evaluation of its activity across a range of biological targets. This guide summarizes the available quantitative data on DMAC's efficacy and provides detailed methodologies for key experimental assays to facilitate reproducible research.
Comparative Analysis of Cytotoxicity
The cytotoxic potential of this compound and its derivatives has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. For comparison, data for other chalcone derivatives and a standard chemotherapeutic drug are included where available.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (DMAC) | Not specified | Not specified | LC50: 0.2214 µg/mL (~0.88 µM) | [1] |
| 4-Anilinoquinolinylchalcone derivative (4a) | MDA-MB-231 | Breast Cancer | 0.11 | [2] |
| 4-Anilinoquinolinylchalcone derivative (4d) | MDA-MB-231 | Breast Cancer | 0.18 | [2] |
| 4-Anilinoquinolinylchalcone derivative (4f) | MDA-MB-231 | Breast Cancer | 1.94 | [2] |
| Lapatinib (Standard Drug) | MDA-MB-231 | Breast Cancer | 32.5 | [2] |
| 2',4'-dihydroxy-3',6'-dimethoxychalcone | Multiple | Various | See reference for details | |
| Licochalcone A | B-16 (Mouse Melanoma) | Melanoma | 25.89 |
Comparative Analysis of Anti-inflammatory Activity
Chalcones are known to exert anti-inflammatory effects through the modulation of key signaling pathways, including the inhibition of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.
| Compound/Derivative | Assay | Cell Line | IC50 (µM) | Reference |
| 4-Dimethylamino-2',5'-dimethoxychalcone | NO Production | RAW 264.7 | Submicromolar | [3] |
| 4-Dimethylamino-2',5'-dimethoxychalcone | PGE2 Production | RAW 264.7 | Submicromolar | [3] |
| 2'-methoxy-3,4-dichlorochalcone (Ch15) | NO Production | RAW 264.7 | 7.1 | [4] |
| 2'-hydroxy-6'-methoxychalcone (Ch29) | NO Production | RAW 264.7 | 9.6 | [4] |
| 2'-hydroxy-3-bromo-6'-methoxychalcone (Ch31) | NO Production | RAW 264.7 | 7.8 | [4] |
| 2'-hydroxy-4',6'-dimethoxychalcone (Ch35) | NO Production | RAW 264.7 | 9.6 | [4] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the biological activities of this compound and to provide a framework for further investigation, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: A typical experimental workflow for determining the cytotoxicity of a compound using the MTT assay.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol outlines the methodology for determining the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell line of choice
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (DMAC)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of DMAC in DMSO. Serially dilute the stock solution in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of DMAC. Include a vehicle control (DMSO at the highest concentration used for the compound) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Nitric Oxide (NO) Inhibition Assay
This protocol measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
This compound (DMAC)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of DMAC for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
Discussion and Future Directions
The compiled data indicates that this compound and its derivatives possess significant biological activity, particularly in the realms of cancer and inflammation. The sub-micromolar to low micromolar IC50 values observed in various cancer cell lines suggest a potent cytotoxic effect. Similarly, the ability of dimethylamino-substituted chalcones to inhibit the production of key inflammatory mediators at low concentrations highlights their anti-inflammatory potential.
However, a comprehensive understanding of the cross-reactivity of this compound is still emerging. The available data is fragmented across different studies with varying experimental conditions. To build a more complete profile, future research should focus on:
-
Systematic Profiling: Screening this compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), and other common off-targets to identify potential cross-reactivities.
-
Head-to-Head Comparisons: Conducting direct comparative studies of this compound with other well-characterized chalcones and standard-of-care drugs in a standardized set of assays.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for its various biological effects to understand the basis of its activity and potential for off-target interactions.
By systematically addressing these areas, the scientific community can gain a clearer picture of the therapeutic potential and liabilities of this compound, ultimately paving the way for its rational development as a research tool or therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
4-(Dimethylamino)chalcone: A Comparative Benchmark Against Commercial Fluorescent Dyes
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals evaluating the performance of 4-(Dimethylamino)chalcone (DMAC) as a fluorescent probe against commercially available dyes. This document provides a detailed comparison of their photophysical properties, supported by experimental data and protocols, to inform the selection of appropriate fluorescent tools for various research applications.
This compound (DMAC) is a fluorescent molecule known for its sensitivity to the local environment, making it a promising candidate for applications in biological imaging and sensing.[1][2][3] Its fluorescence characteristics are attributed to an intramolecular charge transfer (ICT) mechanism, which is highly influenced by solvent polarity. This guide benchmarks the performance of DMAC against two widely used commercial fluorescent dyes, Nile Red and BODIPY 493/503, which are frequently employed for similar applications such as lipid droplet staining and viscosity sensing.
Performance Snapshot: this compound vs. Commercial Dyes
The selection of a fluorescent dye is critically dependent on its photophysical properties. Key parameters for comparison include the absorption (λabs) and emission (λem) maxima, Stokes shift (the difference between the maximum absorption and emission wavelengths), and fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process.
This guide leverages data from a comprehensive study on a series of 4-dimethylamino chalcone derivatives (compounds 3a-f ), which serve as a close proxy for the parent DMAC, to provide a robust comparison.[4]
Table 1: Photophysical Properties of this compound Derivatives and Commercial Dyes in Various Solvents.
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Φf |
| Chalcone 3a * | DMSO | 412 | 535 | 123 | 0.21 |
| MeOH | 417 | 549 | 132 | 0.013 | |
| PBS (pH 7.4) | 416 | 529 | 113 | 0.15 | |
| Nile Red | Dioxane | 519 | - | - | 0.70[5][6] |
| DMSO | - | - | - | ~0.30[7] | |
| Ethanol | - | - | - | 0.12[7] | |
| BODIPY 493/503 | Toluene | - | - | - | 0.97 |
| DMSO | - | - | - | 0.85 | |
| Ethanol | - | - | - | 0.90 |
*Data for Chalcone 3a, a representative this compound derivative, is from a study by Seelanan et al. (2021).[4] Quantum yields for BODIPY 493/503 are for a similar BODIPY derivative (Methyl-BP) as reported by Joensuu et al. (2016).
In-Depth Analysis
Solvatochromism: A Key Feature of DMAC
This compound and its derivatives exhibit pronounced solvatochromism, meaning their absorption and emission spectra are sensitive to the polarity of the solvent.[8][9] This property arises from the push-pull nature of the molecule, where the electron-donating dimethylamino group and the electron-withdrawing carbonyl group facilitate an intramolecular charge transfer (ICT) upon photoexcitation. In more polar solvents, the excited state is stabilized, leading to a red-shift in the emission spectrum. This sensitivity makes DMAC and its analogs valuable as probes for microenvironment polarity.
Quantum Yield: A Measure of Fluorescence Efficiency
The fluorescence quantum yield (Φf) is a critical metric for the brightness of a fluorescent probe. The representative 4-dimethylamino chalcone derivative (Chalcone 3a) shows a moderate quantum yield in the aprotic polar solvent DMSO (Φf = 0.21), which is lower than that of BODIPY 493/503 but comparable to Nile Red in the same solvent.[4][7] The quantum yield of the chalcone derivative is significantly lower in the protic solvent methanol (MeOH), indicating that the fluorescence is sensitive to hydrogen bonding interactions.
Stokes Shift: Minimizing Self-Quenching
A large Stokes shift is advantageous for fluorescence imaging as it minimizes the overlap between the absorption and emission spectra, thereby reducing self-quenching and improving the signal-to-noise ratio. The 4-dimethylamino chalcone derivatives exhibit large Stokes shifts, generally exceeding 100 nm in various solvents, which is a desirable characteristic for bioimaging applications.[4]
Photostability: A Crucial Parameter for Live-Cell Imaging
Visualizing the Mechanism: Intramolecular Charge Transfer
The fluorescence of this compound is governed by an intramolecular charge transfer (ICT) process. Upon absorption of a photon, the molecule transitions from its ground state (S₀) to an excited state (S₁). In the excited state, an electron is transferred from the electron-donating dimethylamino group to the electron-accepting carbonyl group. This charge-separated state is sensitive to the polarity of the surrounding solvent. The molecule then relaxes to the ground state by emitting a photon.
Caption: Intramolecular Charge Transfer (ICT) mechanism in this compound.
Experimental Protocols
Measurement of Fluorescence Quantum Yield
The relative fluorescence quantum yield (Φf) can be determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Sample solution (e.g., this compound in a chosen solvent)
-
Standard solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φs) using the following equation:
Φs = Φr * (Gs / Gr) * (ηs² / ηr²)
where:
-
Φr is the quantum yield of the reference.
-
Gs and Gr are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
-
ηs and ηr are the refractive indices of the sample and reference solutions, respectively.
-
Caption: Workflow for determining relative fluorescence quantum yield.
Assessment of Photostability
Photostability can be quantified by measuring the photobleaching half-life (t₁/₂), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or LED)
-
Sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
-
Sample of the fluorescent dye immobilized on a microscope slide
Procedure:
-
Prepare a sample of the fluorescent dye immobilized on a microscope slide to prevent diffusion.
-
Place the slide on the microscope stage and focus on the sample.
-
Select the appropriate filter set for the dye and adjust the illumination intensity. It is crucial to use the same intensity for all dyes being compared.
-
Acquire an initial image (t=0) to determine the initial fluorescence intensity (I₀).
-
Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals until the fluorescence intensity has decreased significantly.
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point.
-
Normalize the fluorescence intensity at each time point (It) to the initial intensity (I₀).
-
Plot the normalized fluorescence intensity (It/I₀) versus time.
-
Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t₁/₂).
Caption: Experimental workflow for assessing photostability.
Conclusion
This compound and its derivatives present a compelling class of fluorescent probes with advantageous properties, including significant solvatochromism, large Stokes shifts, and good photostability. While their quantum yields may be lower than some high-performance commercial dyes like BODIPY 493/503 in certain solvents, their environmental sensitivity and resistance to photobleaching make them valuable tools for specific applications, particularly for sensing microenvironment polarity and for long-term imaging studies where phototoxicity and bleaching of other dyes are limiting factors. The choice between DMAC and commercial dyes will ultimately depend on the specific experimental requirements, including the desired brightness, photostability, and sensitivity to the local environment. This guide provides the foundational data and protocols to aid researchers in making an informed decision.
References
- 1. squ.elsevierpure.com [squ.elsevierpure.com]
- 2. biosynth.com [biosynth.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omlc.org [omlc.org]
- 6. PhotochemCAD | Nile Red [photochemcad.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced intramolecular charge transfer and near-infrared fluorescence in 4-dimethylamino-chalcone analogues through extended conjugation: synthesis, photophysical properties, and theoretical modelling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cjm.ichem.md [cjm.ichem.md]
- 11. researchgate.net [researchgate.net]
- 12. thno.org [thno.org]
A Comparative Guide to the Experimental and Computational Properties of 4-(Dimethylamino)chalcone
For Researchers, Scientists, and Drug Development Professionals
4-(Dimethylamino)chalcone, a derivative of the chalcone backbone, is a molecule of significant interest in various scientific fields due to its fluorescent properties and diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Its structure features an α,β-unsaturated ketone system that connects two aromatic rings, one of which is substituted with an electron-donating dimethylamino group.[1] This guide provides a comprehensive comparison of the experimentally determined and computationally predicted properties of this compound, offering valuable insights for researchers working with this compound.
Synthesis and Characterization
The most common method for synthesizing this compound is the Claisen-Schmidt condensation.[1] This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.
Experimental Protocol: Synthesis via Claisen-Schmidt Condensation
A typical synthesis involves dissolving 4-(dimethylamino)benzaldehyde and acetophenone in ethanol.[2] An aqueous solution of a base, such as sodium hydroxide (NaOH), is then added dropwise to the stirred mixture.[3] The reaction progress can be monitored using thin-layer chromatography (TLC).[3] Upon completion, the resulting precipitate is filtered, washed, and recrystallized, typically from ethanol, to yield the purified this compound product.[1][2]
Caption: Workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Properties
The following table summarizes the key physicochemical and spectroscopic properties of this compound, comparing experimentally measured values with those obtained from computational models.
| Property | Experimental Value | Computational Value/Prediction |
| Molecular Formula | C₁₇H₁₇NO[2][4] | C₁₇H₁₇NO |
| Molecular Weight | 251.32 g/mol [4] | 251.32 g/mol |
| Appearance | Yellow crystalline solid/powder[4][5] | Not Applicable |
| Melting Point | 53°C (uncorrected)[2] | Not Applicable |
| IR (cm⁻¹) | ~1697 (C=O stretch), ~3051 (aromatic C-H stretch), ~2800 (CH₂ stretch)[2] | Not Applicable |
| UV-Vis λmax (nm) | ~422 (n → π), ~275 (π → π) in ethanol/chloroform[6] | ~29400 cm⁻¹ (π-π*)[7] |
| ¹H NMR (CDCl₃, δ ppm) | ~7.82 (d, 1H, α-vinylic), ~7.62-7.58 (m, 2H, aromatic), ~6.72 (d, 2H, aromatic)[1] | Good agreement with experimental values[8] |
Experimental Protocols for Characterization
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded using KBr pellets or as a thin film on a suitable substrate. The analysis helps identify characteristic functional groups, such as the carbonyl (C=O) and aromatic C-H stretches.[2]
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded in a suitable solvent, such as ethanol or dimethylformamide, to determine the wavelengths of maximum absorption (λmax), which correspond to electronic transitions within the molecule.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded in a deuterated solvent like CDCl₃ or DMSO-d₆. These techniques provide detailed information about the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.[1][9]
Electronic Properties: A Computational Perspective
Density Functional Theory (DFT) is a powerful computational tool used to predict the electronic properties of molecules like this compound.[1][9] These calculations provide insights into the molecule's reactivity, electronic transitions, and charge distribution.
| Computational Property | Predicted Value | Significance |
| HOMO Energy | Varies with basis set | Relates to electron-donating ability[10] |
| LUMO Energy | Varies with basis set | Relates to electron-accepting ability[10] |
| HOMO-LUMO Gap (ΔE) | ~4.12 eV (for parent chalcone)[11] | Indicates chemical reactivity and kinetic stability[10][11] |
| Dipole Moment | ~4.8670 Debye | Indicates the overall polarity of the molecule |
The presence of the electron-donating dimethylamino group and the electron-withdrawing carbonyl group facilitates intramolecular charge transfer (ICT) upon photoexcitation.[12] This ICT is a key factor contributing to the molecule's fluorescent properties.
Caption: Intramolecular Charge Transfer in this compound.
Computational Methodology
The computational data presented here are typically derived from Density Functional Theory (DFT) calculations.[9] A common approach involves using the B3LYP functional with a basis set such as 6-311G(d,p) or 6-311++G**.[1][11] Time-dependent DFT (TD-DFT) is often employed to predict electronic absorption spectra.[11]
Conclusion: Bridging Experiment and Theory
The comparison of experimental and computational data for this compound reveals a strong correlation, particularly for structural and spectroscopic properties. While experimental methods provide tangible measurements of bulk properties, computational approaches offer a molecular-level understanding of electronic structure and reactivity. For instance, DFT calculations can elucidate the nature of electronic transitions observed in UV-Vis spectra and predict properties that are difficult to measure experimentally, such as the HOMO-LUMO energy gap.
By integrating both experimental and computational techniques, researchers can gain a more comprehensive understanding of this compound's properties. This dual approach is invaluable for designing novel chalcone derivatives with tailored photophysical or biological activities for applications in materials science and drug discovery.
References
- 1. This compound | 1030-27-9 | Benchchem [benchchem.com]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Page loading... [guidechem.com]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. periodicos.ufms.br [periodicos.ufms.br]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced intramolecular charge transfer and near-infrared fluorescence in 4-dimethylamino-chalcone analogues through extended conjugation: synthesis, photophysical properties, and theoretical modelling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safeguarding Laboratory and Environmental Health: Proper Disposal of 4-(Dimethylamino)chalcone
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. 4-(Dimethylamino)chalcone, a member of the chalcone family, requires careful handling and adherence to specific disposal protocols due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the well-being of laboratory personnel and the protection of our ecosystems.
Hazard Profile and Safety Summary
Understanding the hazard profile of this compound is the first step in its safe management. The compound is classified with specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements that necessitate cautious handling and disposal.
| Hazard Classification | GHS Hazard Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed[1][2][3] |
| Serious Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[2][3][4] |
| Long-term Aquatic Hazard | H413: May cause long lasting harmful effects to aquatic life[1] |
Essential Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate personal protective equipment to minimize exposure risks.
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield.[2][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection | A laboratory coat and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is recommended.[2][3][5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment and ensures the safety of all personnel.
Step 1: Waste Segregation
Proper segregation is crucial to prevent accidental and potentially hazardous chemical reactions.
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated, clearly labeled hazardous waste container. This includes contaminated items such as weighing papers, gloves, and bench liners.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Contaminated Sharps: Any sharps, such as needles or broken glass, that are contaminated with the compound must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.[4]
Step 2: Container Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and a key safety measure.
-
The container must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written on the label.
-
Include the approximate quantity of the waste.
-
Attach the appropriate hazard pictograms (e.g., harmful, irritant).
Step 3: Temporary Storage
Store the labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area while awaiting pickup. Ensure the container is kept closed.
Step 4: Arrange for Disposal
The final and most critical step is to ensure the waste is handled by certified professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[4]
-
Provide them with accurate information about the waste contents.
-
Never dispose of this compound down the drain or in regular trash.[4]
Spill Management Protocol
In the event of a spill, immediate and correct action is necessary to contain the material and mitigate exposure.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure the area is well-ventilated.[4]
-
Wear Appropriate PPE: Before attempting to clean the spill, don the recommended personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect and Dispose: Place all contaminated materials, including the absorbent and cleaning supplies, into a designated hazardous waste container and label it accordingly.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
References
Safeguarding Your Research: A Guide to Handling 4-(Dimethylamino)chalcone
For researchers and scientists in the fast-paced field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 4-(Dimethylamino)chalcone, a fluorescent molecule with applications in studying fatty acids and as a pH indicator in biological studies. Adherence to these protocols is critical for mitigating risks and ensuring a safe research environment.
Hazard Identification and Safety Summary
This compound is classified as a hazardous substance. It is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1] While specific data on skin and eye irritation for this derivative is not consistently reported, the parent compound, chalcone, is known to cause skin and serious eye irritation.[2] Therefore, it is prudent to handle this compound with the same level of caution.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Hazardous to the aquatic environment, long-term hazard | H413 | May cause long lasting harmful effects to aquatic life.[1] |
| Potential Hazard (based on parent compound) | H315 | Causes skin irritation.[2] |
| Potential Hazard (based on parent compound) | H319 | Causes serious eye irritation.[2] |
| Potential Hazard (based on parent compound) | H335 | May cause respiratory irritation.[2] |
Signal Word: Warning
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE Recommendation | Standard |
| Eyes/Face | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[2] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and impervious protective clothing. A lab coat is mandatory. | EU Directive 89/686/EEC and the standard EN 374.[2] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary. | NIOSH (US) or CEN (EU) approved respirators. |
Step-by-Step Handling and Disposal Plan
A systematic approach to handling and disposal minimizes risks and ensures regulatory compliance.
Handling Protocol:
-
Preparation: Before handling, ensure a safety shower and eyewash station are readily accessible. Work should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[3]
-
Donning PPE: Put on all required PPE as specified in the table above before handling the compound.
-
Weighing and Transfer: Handle this compound as a solid. Avoid generating dust. Use appropriate tools for weighing and transferring the substance.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all surfaces and equipment used.
Disposal Protocol:
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper), and solutions, must be collected in a designated, labeled, and sealed hazardous waste container.[4]
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain or in regular trash.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is crucial.
| Incident | First Aid / Spill Response |
| If Swallowed | Rinse mouth. Get medical help immediately. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| If on Skin | Take off contaminated clothing immediately. Wash off with soap and plenty of water.[2] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[2] |
| Spill | Evacuate the area. Avoid dust formation. Wear appropriate PPE. Sweep up the solid material and place it in a suitable container for disposal. Prevent entry into waterways.[3] |
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the logical flow from preparation to disposal.
Safe Handling Workflow for this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
